Hexyl azide

Catalog No.
S661486
CAS No.
6926-45-0
M.F
C6H13N3
M. Wt
127.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl azide

CAS Number

6926-45-0

Product Name

Hexyl azide

IUPAC Name

1-azidohexane

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

InChI

InChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3

InChI Key

KFQRCGONYHVDKX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCN=[N+]=[N-]

synthesis of 1-azidohexane step-by-step procedure

Author: Smolecule Technical Support Team. Date: February 2026

The Standard Synthetic Approach

The most common and reliable method for synthesizing 1-azidohexane is via an SN2 reaction between a 1-halohexane (alkyl halide) and sodium azide (NaN₃) [1].

  • Reaction Type: Nucleophilic Substitution (SN2)
  • General Principle: The azide ion (N₃⁻) is an excellent nucleophile. It displaces the halide ion in a primary alkyl halide to form an alkyl azide [1]. The general reaction is: R-X + NaN₃ → R-N₃ + NaX (where R-X is a primary alkyl halide, like 1-bromohexane).
  • Typical Conditions: The reaction is usually performed by heating the alkyl halide with an excess of sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the reaction [1].

The workflow below illustrates the general synthesis and subsequent transformation of 1-azidohexane.

1-Halohexane (e.g., 1-Bromohexane) 1-Halohexane (e.g., 1-Bromohexane) 1-Azidohexane 1-Azidohexane 1-Halohexane (e.g., 1-Bromohexane)->1-Azidohexane NaN₃, Solvent, Δ 1,6-Diaminohexane 1,6-Diaminohexane 1-Azidohexane->1,6-Diaminohexane Reduction (e.g., LiAlH₄ or H₂, Pd/C) 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative 1-Azidohexane->1,2,3-Triazole Derivative Click Chemistry with an Alkyne

Key Physicochemical Data for 1-Azidohexane

For research and documentation purposes, the following thermodynamic data for 1-azidohexane has been experimentally determined and reported by the National Institute of Standards and Technology (NIST) [2] [3].

Property Value Unit Source
Molecular Weight 127.19 g/mol [2]
Enthalpy of Formation (ΔfH°liquid) 151.0 kJ/mol [2] [3]
Enthalpy of Combustion (ΔcH°liquid) -4371.0 ± 3.0 kJ/mol [2] [3]
Calculated logP (logPoct/wat) 2.877 - [3]

Critical Safety Warnings

Working with azides requires extreme caution due to the following risks [1]:

  • Shock and Heat Sensitivity: Heavy metal azides (e.g., lead, mercury, or silver azides) are highly explosive upon shock or friction. Avoid contact of sodium azide solutions with these metals.
  • Acid Exposure: Never allow sodium azide to contact strong acids, as this produces highly toxic and explosive hydrazoic acid (HN₃).
  • Solvent Choice: Never use dichloromethane (CH₂Cl₂) as a solvent with sodium azide, as it can form the dangerously explosive diazidomethane.
  • Scale and Equipment: On a preparative scale, reactions should be performed behind a blast shield using dilute solutions.

Applications and Further Reactions

As shown in the workflow, 1-azidohexane is primarily a building block. Its two most important subsequent reactions are:

  • Reduction to Amine: The azide group can be reduced to a primary amine, providing a superior route to 1,6-diaminohexane without the over-alkylation issues common in direct amine synthesis [1]. Common reducing agents include lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.
  • Click Chemistry: 1-Azidohexane is used in the copper-catalyzed azide-alkyne cycloaddition ("click" reaction) to form 1,2,3-triazoles [1] [4]. This is a powerful method for linking molecules, as noted in materials science for creating liquid crystal refrigeration materials [4].

References

alkyl azide stability and safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Alkyl Azides

Alkyl azides are generally stable if handled correctly, but they can decompose under specific conditions. The stability is influenced by structure, temperature, light, and pH.

  • Thermal Stability: Alkyl azides with a (nC + nO) / nN ≥ 3 ratio are relatively stable and typically decompose only above approximately 175 °C [1]. Low molecular weight azides are considerably less stable and require extreme caution [1].
  • Photochemical Stability: Alkyl azides are susceptible to photochemical decomposition, even under mild conditions [2]. Direct photolysis primarily leads to imine formation via a concerted rearrangement, rather than through nitrene intermediates [1]. The presence of triplet sensitisers can alter the pathway to generate triplet nitrenes [1].
  • Stability to Acids: A critical hazard is exposure to strong acids. Azide salts like NaN₃ or KN₃ react with acids to form highly toxic and explosive hydrazoic acid (HN₃) [3]. Organic alkyl azides can also be unstable under acidic conditions.

The following diagram illustrates the primary decomposition pathways of alkyl azides under different conditions.

G cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition cluster_acid Acid Exposure AlkylAzide Alkyl Azide (R-N₃) ThermLossN2 Loss of N₂ AlkylAzide->ThermLossN2 PhotoLossN2 Loss of N₂ AlkylAzide->PhotoLossN2 AcidExp Reaction with Acid AlkylAzide->AcidExp Nitrene Nitrene (R-N:) ThermLossN2->Nitrene Imine Imine Nitrene->Imine Rearrangement or C-H Insertion ConcertedImin Concerted Rearrangement PhotoLossN2->ConcertedImin PhotoImine Imine ConcertedImin->PhotoImine HN3 Hydrazoic Acid (HN₃) AcidExp->HN3

> Alkyl azide decomposition pathways under thermal, photochemical, and acid conditions.

Safety and Hazard Data

Handling alkyl azides requires strict safety protocols due to risks of explosion and toxicity.

  • Explosive Hazard: Inorganic azide salts (NaN₃, KN₃) are shock-sensitive and can decompose explosively when heated or subjected to physical shock [3]. Organic alkyl azides, particularly low molecular weight compounds, are also hazardous [1]. A specific, extreme danger is the reaction of azide salts with CH₂Cl₂ (dichloromethane), which can generate highly explosive diazidomethane [3].
  • Toxicity: Azide compounds are harmful if swallowed, inhaled, or if they contact skin [4] [3]. The azide ion is a potent metabolic inhibitor [3].
  • Incompatibilities: Azides form highly explosive heavy metal azides (e.g., lead, mercury, silver azides) upon contact with metal salts or certain metals [3].

Table: Summary of Key Hazards and Control Measures

Hazard Type Specific Examples Recommended Control Measures

| Explosive Decomposition | Low MW alkyl azides, inorganic azide salts (NaN₃) [1] [3] | - Avoid heating, friction, or shock.

  • Use small-scale, dilute solutions behind a blast shield for large preparations [3]. | | Toxic Gas Release | Generation of HN₃ from acids; generation of N₂ gas from decomposition [3]. | - Never acidify azide waste.
  • Work in a certified fume hood.
  • Be aware of asphyxiation risk from N₂. | | Dangerous Incompatibilities | CH₂Cl₂ solvents (forms CH₂(N₃)₂), heavy metal salts [3]. | - Use alternative solvents (e.g., acetonitrile, DMSO).
  • Ensure equipment is free of heavy metal contaminants. | | Health Toxicity | Harmful if swallowed, inhaled, or through skin contact (LD₅₀ Oral Rat for 1,2,4-Triazole: 1650 mg/kg) [4]. | - Wear appropriate PPE (gloves, lab coat, safety glasses).
  • Use engineering controls (fume hoods). |

Synthesis and Experimental Protocols

Alkyl azides are typically synthesized via SN2 nucleophilic substitution, a robust and efficient method. The following diagram outlines a general experimental workflow.

G Start Alkyl Halide (or Sulfonate) Step1 Nucleophilic Substitution (S_N2) with NaN₃, solvent, heating Start->Step1 Intermediate Crude Alkyl Azide Step1->Intermediate Step2 Work-up (Extraction, Drying, Concentration) Intermediate->Step2 Product Purified Alkyl Azide Step2->Product

> General workflow for synthesizing alkyl azides via nucleophilic substitution.

  • Detailed SN2 Protocol: A modern, efficient method uses microwave promotion. Alkyl halides or tosylates react with alkali azides in aqueous media, tolerating various functional groups and providing rapid reaction times [5].
  • Alternative Synthetic Methods:
    • From Alcohols: Converted to azides using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) or under Mitsunobu conditions with diphenylphosphoryl azide (DPPA) [1].
    • From Alkenes: Hydroazidation adds HN₃ across unactivated olefins with anti-Markovnikov selectivity using catalysts like FeCl₃·6H₂O under blue light [5].

Regulatory and Pharmaceutical Context

In pharmaceutical development, controlling azide-related impurities is critical. Regulatory guidelines highlight the risk of N-nitrosamine impurities, which are potent carcinogens.

  • Nitrosamine Formation Risk: Tetrazole ring synthesis in Active Pharmaceutical Ingredients (APIs) often uses azide reagents (NaN₃, tributyltin azide). Trace solvent residues can promote nitrosamine formation during manufacturing [6].
  • Regulatory Focus: Agencies like FDA and EMA have stringent guidelines for nitrosamine impurities. The FDA's "Control of Nitrosamine Impurities in Human Drugs" revision emphasizes risk assessments and sets strict Acceptable Intake (AI) limits [6].

Key Recommendations for Researchers

  • Prioritize Safety: Treat all azides with respect. Assume low molecular weight alkyl azides are potentially explosive.
  • Plan Synthesis Carefully: The S_N2/reduction sequence is an excellent, reliable route to primary amines from alkyl halides, superior to older methods [3].
  • Consider "Click" Applications: Alkyl azides are invaluable in Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation and material science due to their bioorthogonality [1].
  • Manage Impurity Risks: If your synthesis involves azides and amines, conduct a thorough nitrosamine risk assessment per latest regulatory guidelines [6].

References

what is hexyl azide used for in organic chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Primary Synthetic Applications

In the context of organic chemistry, hexyl azide is valued more for its role as a synthetic intermediate than as a final product. Its main uses are summarized in the table below.

Application Key Function / Product Notes / Key Features
Masked Amine Precursor [1] Reduction to 1-aminohexane (primary amine) Reduction with agents like LiAlH4 or via hydrogenation; key route to primary amines avoiding over-alkylation [1].
Click Chemistry Partner [2] Formation of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioorthogonal reaction; modular ligation for pharmaceuticals, materials science, and chemical biology probes [2].
Bioorthogonal Chemical Reporter [2] Tracing metabolic pathways in living systems Azide group is inert to many biological functionalities but can be selectively "clicked" to a probe for detection [2].

One study from 1998 specifically identified This compound itself as a bioactive molecule, noting significant antithrombotic (inhibiting blood clots) and blood pressure-lowering activities in rat models [3]. This suggests potential as a nitric oxide (NO) donor, though this specific compound's development path is not detailed in the available literature [3].

Detailed Experimental Protocols

Synthesis of Alkyl Azides via Nucleophilic Substitution

This is the most common method for preparing alkyl azides like this compound, where an azide ion displaces a halide leaving group [1] [2].

  • Reagents: 1-Bromohexane or 1-chlorohexane, sodium azide (NaN3), anhydrous N,N-Dimethylformamide (DMF) [2] [4].
  • Procedure:
    • In a single-necked round-bottomed flask, dissolve the haloalkane (e.g., 22 mmol) in anhydrous DMF (60 mL).
    • Caution: Sodium azide is highly toxic and shock-sensitive. Use a blast shield and avoid metal sharp surfaces [4]. Add sodium azide (44 mmol, 2.0 equiv) and sodium iodide (26.4 mmol, 1.2 equiv) to the reaction flask. The iodide acts as a catalyst to facilitate the reaction [4].
    • Stir the mixture and heat in an oil bath at 60 °C for 12 hours [4].
    • After cooling, pour the reaction mixture into water (150 mL) and extract with diethyl ether (2 × 100 mL).
    • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo at or below 30 °C to avoid decomposition of the azide product [4].
    • Purify the crude product (a red oil) by flash chromatography on silica gel, eluting with 10% ethyl acetate in hexanes [4].
Reduction of Alkyl Azides to Primary Amines

This transformation is a key reason for using this compound in synthesis [1].

  • Reagents: Alkyl azide (e.g., this compound), reducing agent. Common options include:
    • Lithium aluminium hydride (LiAlH4) [1]
    • Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst [1]
    • Triphenylphosphine (PPh3) via the Staudinger reaction, followed by hydrolysis [2]
  • Procedure (representative using Hydrogenolysis):
    • Dissolve the alkyl azide in a suitable solvent like methanol or ethanol.
    • Add a catalytic amount of Pd/C (10% w/w).
    • Purge the reaction vessel with an inert gas (e.g., N2 or Ar), then introduce H2 gas (e.g., via a balloon).
    • Stir the reaction mixture at room temperature for several hours, monitoring progress by TLC or NMR.
    • Once complete, filter the reaction mixture through Celite to remove the catalyst.
    • Concentrate the filtrate to obtain the primary amine product (e.g., 1-aminohexane).

Safety and Handling Considerations

Compound Hazard Precautionary Measures
Sodium Azide (NaN3) Toxic; heat- and shock-sensitive; contact with acid releases explosive HN3 gas [1]. Use dilute solutions behind blast shield; avoid strong acids, heavy metals, and dichloromethane [1] [4].
This compound & Organic Azides Low molecular weight azides can be unstable and hazardous [2]. Avoid heating; store cold; handle small quantities; be aware of potential decomposition to nitrenes [2].

Key Reaction Workflow

The following diagram maps the primary pathways for utilizing this compound in synthesis, from its preparation to its key applications.

Halohexane Halohexane (e.g., 1-Bromohexane) HexylAzide This compound Halohexane->HexylAzide Nucleophilic Substitution NaN3 NaN₃, DMF, 60°C Amine Primary Amine (1-Aminohexane) HexylAzide->Amine Reduction (LiAlH₄, H₂/Pd, or PPh₃) Triazole 1,2,3-Triazole HexylAzide->Triazole CuAAC 'Click' Reaction TerminalAlkyne Terminal Alkyne TerminalAlkyne->Triazole CuCatalyst Cu(I) Catalyst CuCatalyst->Triazole Catalyzes

References

thermal stability of hexyl azide storage recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hexyl Azide

The table below summarizes the basic identifying information for this compound from the search results.

Property Value / Description
CAS Number 6926-45-0 [1]
Molecular Formula C6H13N3 [1]
Molecular Weight 127.188 g/mol [1]
Common Name 1-azidohexane [1]
Synonym n-hexyl azide [1]

Specific quantitative data on its decomposition temperature, flash point, or auto-ignition point was not located in the search results [2].

Thermal Stability of Organic Azides

Although data is specific to this compound is limited, the search results provide critical general knowledge about organic azides as a class of compounds:

  • Inherent Instability: Organic azides contain covalent azide groups (-N3) that can decompose with slight input of energy from heat and light [3]. They are classified as energetic materials [3].
  • Decomposition Temperature Prediction: One research approach involves predicting the temperature of maximum mass loss (Tdmax) based on molecular structure, using factors like molecular fragments and the number of hydrogen and nitrogen atoms [3]. This indicates stability must be assessed on a case-by-case basis.

Experimental Stability Assessment

For a definitive safety assessment, experimental evaluation is essential. Here is a generalized workflow for thermal stability analysis based on established laboratory practices.

Start Sample Preparation (this compound) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Data Data Analysis & Tdmax Determination DSC->Data Onset Temp, ΔH TGA->Data Mass Loss Profile ARC Accelerating Rate Calorimetry (ARC) ARC->Data Self-heat Rate

Captions for the diagram:

  • Above: Experimental workflow for thermal stability assessment of this compound using calorimetric techniques.

The specific methodologies can be summarized as follows:

Technique Primary Measurement Key Outcome for this compound
Differential Scanning Calorimetry (DSC) Heat flow into/out of sample vs. temperature [4] Onset temperature of exothermic decomposition; heat of decomposition (ΔH) [4]
Thermogravimetric Analysis (TGA) Mass change of sample vs. temperature [3] Temperature of maximum mass loss (Tdmax) [3]
Accelerating Rate Calorimetry (ARC) Self-heating rate of sample under adiabatic conditions [4] Detection of low-level exotherms; onset temperature under simulated process conditions [4]

Storage Recommendations & Safety Protocols

Based on the known hazardous nature of organic azides and general laboratory safety practices for unstable compounds, the following handling and storage protocols are recommended in the absence of a complete Safety Data Sheet (SDS) [2].

Storage Storage Conditions Handling Safe Handling Practices Storage->Handling Incompat Incompatible Materials Storage->Incompat PPE Personal Protective Equipment (PPE) Handling->PPE

Captions for the diagram:

  • Above: Core components of a safety protocol for handling and storing this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. The container must be tightly closed and made of a compatible material. A dedicated refrigerator for chemicals is often required, as household refrigerators pose ignition risks [2].

  • Personal Protective Equipment (PPE): Wear appropriate impervious gloves, safety glasses with side shields, and a dust mask when handling significant quantities, especially during transfers that could generate aerosols [2].

  • Safe Handling Practices: Always avoid the formation of dust and aerosols. Perform all work in a fume hood to protect against vapor or mist inhalation. Obtain specific safety instructions before use and practice good industrial hygiene [2].

  • Incompatible Materials: While specific incompatibilities for this compound are not listed, organic azides, in general, can react with strong oxidizers, acids, and heavy metals. A general rule is to store them away from all other chemicals [2].

Critical Knowledge Gaps and Next Steps

The most significant finding is the lack of this compound-specific safety data in the searched resources [2]. To ensure safety in your laboratory, I strongly suggest you:

  • Consult Specialized Databases: Search safety data sections in SciFinder-n, Reaxys, or PubChem for potentially unpublished data or literature references.
  • Review Analogous Compounds: Study the SDS for simpler azides (e.g., benzyl azide) to understand common hazards and recommended practices, though these are not perfect substitutes.
  • Constitute a Safety Assessment: If no data can be found, treat this compound with maximum caution and begin your research with the experimental stability assessments (DSC/TGA) using very small quantities to establish its safe handling parameters.

References

Comprehensive Application Notes and Protocols: Click Chemistry with Hexyl Azide in Copper-Catalyzed Cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Click Chemistry and Hexyl Azide Applications

Click chemistry represents a powerful approach to chemical synthesis that emphasizes efficiency, reliability, and simplicity in joining molecular fragments. Originally conceptualized by K. Barry Sharpless and colleagues in 2001, this methodology has revolutionized various fields of chemical research, particularly pharmaceutical sciences and drug development [1]. The term describes a set of reactions that are high-yielding, stereospecific, and simple to perform, generating minimal byproducts that can be removed without chromatographic methods [2]. These characteristics make click chemistry exceptionally valuable for creating complex molecular architectures from simpler building blocks, mimicking nature's approach to constructing biological molecules.

Among the various click reactions, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the most prominent and widely applied [1]. This reaction involves the cycloaddition between organic azides and terminal alkynes to form 1,2,3-triazole linkages, which are highly stable and exhibit favorable physicochemical properties. This compound, as a medium-chain aliphatic azide, serves as an excellent building block in CuAAC reactions due to its balanced hydrophobicity, ease of handling, and compatibility with diverse reaction conditions. The resulting triazoles from this compound incorporations are metabolically stable and often serve as bioisosteres for amide bonds, making them particularly valuable in pharmaceutical applications [3].

The CuAAC reaction fulfills all the criteria for an ideal click reaction: it is modular in scope, proceeds with high regioselectivity (exclusively forming 1,4-disubstituted triazoles), and can be conducted in aqueous solvents under mild conditions [1]. The reaction tolerates a broad range of functional groups and typically proceeds with rate accelerations of 10⁷ to 10⁸ compared to the thermal version [2]. These attributes have made CuAAC with this compound and similar compounds invaluable across numerous applications, including bioconjugation, polymer science, materials development, and drug discovery.

Reaction Mechanism and Key Characteristics

Mechanistic Pathway of CuAAC

The copper-catalyzed azide-alkyne cycloaddition follows a stepwise mechanism rather than a concerted pathway, as confirmed through both experimental kinetic data and molecular modeling studies [1]. The catalytic cycle begins with π-complexation of a Cu(I) dimer to the terminal alkyne, which significantly enhances the acidity of the terminal proton, lowering its pKa by as much as 9.8 units [1]. This facilitates deprotonation to form a copper(I) acetylide complex even in aqueous solutions without additional base. The copper acetylide then undergoes azide coordination, where N(1) of the azide displaces a ligand from the copper center, activating the azide for subsequent nucleophilic attack.

The key bond-forming step occurs through nucleophilic attack by N(3) of the azide on the internal carbon (C(4)) of the copper-acetylide complex, resulting in the formation of a six-membered copper metallacycle intermediate [1] [2]. This intermediate then undergoes ring contraction to form a triazolyl-copper complex, which finally undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product while regenerating the copper catalyst [2]. The unique regioselectivity of the CuAAC reaction, exclusively yielding the 1,4-isomer, stems from the copper coordination geometry that favors the formation of this specific regioisomer through the described mechanistic pathway.

Experimental Workflow for CuAAC with this compound

The following diagram illustrates the standard experimental workflow for conducting copper-catalyzed azide-alkyne cycloaddition using this compound:

G CuAAC Experimental Workflow with this compound cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase A Reagent Preparation B Catalyst Activation A->B A1 This compound solution (5 mM in buffer) A->A1 A2 Alkyne substrate (50 μM in buffer) A->A2 A3 CuSO4 (20 mM) THPTA ligand (50 mM) A->A3 A4 Sodium ascorbate (100 mM, fresh) A->A4 B1 Premix CuSO4 & ligand (5:1 ratio) B->B1 C Cycloaddition Reaction C1 Combine all components in phosphate buffer C->C1 D Reaction Monitoring D1 TLC or fluorescence monitoring D->D1 E Product Isolation E1 Copper removal (EDTA wash/dialysis) E->E1 F Purification & Analysis F1 HPLC purification & NMR/MS analysis F->F1 B1->C C2 Incubate with mixing (30 rpm, 1 hour) C1->C2 C2->D D1->E E2 Extraction or filtration E1->E2 E2->F

Figure 1: Experimental workflow for copper-catalyzed azide-alkyne cycloaddition reactions with this compound, covering preparation, reaction, and workup phases.

Key Characteristics of this compound in CuAAC

This compound possesses several advantageous properties that make it particularly suitable for CuAAC applications. As an aliphatic azide, it exhibits excellent stability under standard conditions yet reacts efficiently with terminal alkynes in the presence of copper(I) catalysts. The hexyl chain provides optimal solubility balance, enabling sufficient organic character while maintaining compatibility with aqueous-organic solvent systems commonly used in bioconjugation [4]. The resulting triazoles from this compound incorporations display enhanced hydrophobic character, which can be exploited to modulate the physicochemical properties of the final conjugates, particularly in pharmaceutical applications where membrane permeability is crucial.

The reaction of this compound with terminal alkynes is characterized by its exceptional efficiency, typically proceeding to high conversions (often >95%) within minutes to hours at room temperature [1]. The reaction is largely insensitive to oxygen and water when properly catalyzed, though best results are obtained when excluding oxygen to prevent copper oxidation and formation of reactive oxygen species [4]. The functional group tolerance is remarkably broad, with the reaction proceeding efficiently in the presence of alcohols, carboxylic acids, amines, and other common functional groups, making it compatible with complex biomolecules and pharmaceutical compounds.

Pharmaceutical and Bioconjugation Applications

Bioconjugation and Biomolecule Modification

The CuAAC reaction using this compound has found extensive application in bioconjugation strategies for attaching reporter molecules, therapeutic agents, and other functional groups to biological macromolecules. The bioorthogonality of azide functionality—its absence from native biological systems—makes it ideal for selective labeling in complex environments [3]. This compound can be incorporated into biomolecules either metabolically or through chemical modification, then subsequently conjugated with alkyne-tagged probes via CuAAC. Common applications include:

  • Protein labeling: Conjugation of fluorescent dyes, affinity tags, or therapeutic agents to proteins via this compound modifications on lysine side chains or N-termini [4]
  • Antibody-drug conjugates (ADCs): Site-specific attachment of cytotoxic agents to antibodies for targeted cancer therapy [3]
  • Glycobiology studies: Metabolic labeling of glycans with azido sugars followed by conjugation with alkyne probes via CuAAC for visualization and isolation [5]
  • Lipid modification: Incorporation of this compound tags into lipid chains for membrane protein studies and cellular tracking experiments [6]

The triazole linkage formed through CuAAC is particularly advantageous for bioconjugation as it is hydrolytically stable under physiological conditions and exhibits minimal interference with biological function [3]. The hexyl spacer additionally provides flexibility and reduced steric hindrance, often improving accessibility and maintaining bioactivity of the conjugated biomolecules.

Peptide Modification and Macrocyclization

Peptide-based applications represent another major use of this compound in CuAAC reactions. The this compound functionality can be incorporated into peptides during solid-phase synthesis using azido-containing amino acid building blocks or through post-synthetic modification [3]. Subsequent CuAAC with alkyne-modified partners enables various structural modifications:

  • Peptide cyclization: Intramolecular CuAAC between this compound and alkyne functionalities incorporated at different positions in peptide sequences enables formation of macrocyclic peptides with constrained conformations [3]. This strategy has been successfully employed to enhance metabolic stability, membrane permeability, and target affinity of bioactive peptides.
  • Peptide-peptide ligation: CuAAC enables efficient coupling of peptide fragments through triazole linkages, serving as amide bond isosteres that resist proteolytic cleavage while maintaining similar geometry [3].
  • Side-chain modification: Site-specific attachment of functional groups (e.g., PEG chains, lipids, carbohydrates) to peptide side chains via this compound handles [3].
  • Stapled peptides: CuAAC between this compound and alkyne functionalities installed on special amino acid side chains can generate stapled peptides with stabilized secondary structures, particularly α-helices, leading to enhanced cellular permeability and biological activity [3].
Radiochemistry and Imaging Applications

The efficiency and selectivity of CuAAC with this compound have been exploited in radiochemical labeling for diagnostic and imaging applications. The rapid reaction kinetics and high yields are particularly valuable in this context, where short-lived radioisotopes require efficient conjugation strategies. Notable applications include:

  • ¹⁸F-labeling for PET imaging: Azide-containing precursors like this compound can be conjugated with [¹⁸F]fluoroalkynes for positron emission tomography (PET) tracer development [3]. The CuAAC approach provides a robust method for last-step radiolabeling, minimizing losses of the valuable radioisotope.
  • ¹¹C-labeling: Similarly, [¹¹C]methyl azide can be prepared and conjugated with alkyne-modified biomolecules via CuAAC for PET imaging applications [3].
  • Fluorescent imaging: this compound incorporation into cellular components followed by CuAAC with fluorescent alkynes enables specific labeling and tracking of biomolecules in live cells [6].

Table 1: Pharmaceutical Applications of this compound in CuAAC Reactions

Application Area Specific Use Key Benefits Representative Examples
Bioconjugation Antibody-drug conjugates Site-specific conjugation, homogeneous products MMAE conjugation to HER2 antibodies [3]
Peptide Therapeutics Macrocyclization & stapling Enhanced metabolic stability, membrane permeability VEGF receptor-1 ligands, antimicrobial peptides [3]
Diagnostic Imaging PET radiotracer development Rapid conjugation, high specific activity [¹⁸F]Fluorobenzene azide conjugation to cRGD peptides [3]
Chemical Biology Metabolic labeling & profiling Bioorthogonality, minimal background Glycoprotein imaging, palmitoylation profiling [6]
Drug Delivery Polymer-drug conjugates Controlled release, improved pharmacokinetics PEGylated lipopeptides, dendrimer conjugates [1]

Experimental Protocols and Methodologies

Standard Protocol for Small Molecule CuAAC with this compound

This protocol describes the general procedure for copper-catalyzed azide-alkyne cycloaddition between this compound and terminal alkynes in organic solvents, suitable for small molecule conjugation [1] [2].

Materials: this compound, terminal alkyne substrate, CuSO₄·5H₂O, sodium ascorbate, tris(benzyltriazolylmethyl)amine (TBTA), tert-butanol, water, ethyl acetate, brine, anhydrous MgSO₄.

Procedure:

  • Dissolve this compound (1.0 mmol) and terminal alkyne (1.0 mmol) in 8 mL of tert-butanol and 2 mL of water in a round-bottom flask.
  • Add TBTA (0.05 mmol, 5 mol%) and CuSO₄·5H₂O (0.1 mmol, 10 mol%) to the reaction mixture.
  • Add sodium ascorbate (0.2 mmol, 20 mol%) and stir the reaction mixture vigorously at room temperature.
  • Monitor reaction progress by TLC or LC-MS until completion (typically 2-4 hours).
  • Dilute the reaction mixture with 30 mL ethyl acetate and transfer to a separatory funnel.
  • Wash the organic layer with water (2 × 20 mL) and brine (20 mL).
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the pure 1,4-disubstituted triazole.

Characterization: The resulting product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Typical ¹H NMR signals for the triazole proton appear at δ 7.5-7.7 ppm, while the hexyl chain shows characteristic signals at δ 0.88 (t, J = 7.0 Hz, 3H), 1.25-1.30 (m, 6H), 1.75-1.85 (m, 2H), and 4.25-4.35 (t, J = 7.2 Hz, 2H).

Bioconjugation Protocol with this compound-Modified Biomolecules

This protocol describes the conjugation of alkyne-modified cargo to this compound-functionalized biomolecules (proteins, peptides, oligonucleotides) under biocompatible conditions [4].

Materials: Biomolecule modified with this compound, cargo-alkyne, CuSO₄ (20 mM in water), THPTA ligand (50 mM in water), sodium ascorbate (100 mM fresh in water), aminoguanidine hydrochloride (100 mM in water), phosphate buffer (100 mM, pH 7.0), EDTA solution (100 mM, pH 7.0).

Procedure:

  • Prepare the biomolecule-azide solution in phosphate buffer to a final concentration of 50 μM in a final volume of 432.5 μL.
  • Add cargo-alkyne (10 μL of 5 mM stock solution, final concentration approx. 100 μM).
  • Premix CuSO₄ (2.5 μL of 20 mM stock) and THPTA ligand (5.0 μL of 50 mM stock) and add to the reaction mixture.
  • Add aminoguanidine hydrochloride (25 μL of 100 mM stock) to suppress side reactions with ascorbate oxidation products.
  • Finally, add sodium ascorbate (25 μL of 100 mM fresh stock) to initiate the reaction.
  • Seal the tube to minimize oxygen ingress and mix by inversion or place on a slow rotisserie (approx. 30 rpm).
  • Allow the reaction to proceed for 1 hour at room temperature.
  • Terminate the reaction by adding excess EDTA (final concentration 10 mM) relative to copper.
  • Remove copper ions by dialysis against EDTA-containing buffer (1-10 mM) followed by standard buffer exchange, or use size exclusion chromatography for purification.

Note: For sensitive biomolecules, copper-adsorbing resins can be used for copper removal, though potential binding of the biomolecule to the resin should be evaluated [4].

Fluorogenic Assay for Reaction Optimization

This support protocol enables rapid optimization of CuAAC conditions using a fluorogenic coumarin azide before employing valuable biological reagents [4].

Materials: Azide 3 (7-hydroxycoumarin azide), biomolecule-alkyne, propargyl alcohol, CuSO₄ (20 mM), THPTA (50 mM), sodium ascorbate (100 mM), phosphate buffer (100 mM, pH 7.0).

Calibration Standard Preparation:

  • Combine propargyl alcohol (final 500 μM) and azide 3 (final 100 μM) in phosphate buffer to a total volume of 446.2 μL.
  • Add premixed CuSO₄ (6.3 μL of 20 mM) and THPTA (12.5 μL of 50 mM).
  • Add sodium ascorbate (25 μL of 100 mM).
  • Incubate until reaction completion (monitored by fluorescence), then dilute to match expected biomolecule-alkyne concentration.

Efficiency Testing:

  • Perform CuAAC with biomolecule-alkyne and azide 3 under desired conditions.
  • Measure fluorescence intensity and compare to calibration standard.
  • Calculate conjugation efficiency based on fluorescence yield.

Table 2: Optimization Parameters for CuAAC with this compound

Parameter Optimal Range Effect on Reaction Adjustment Recommendations
Copper Concentration 50-250 μM Higher concentrations accelerate kinetics but increase biomolecule damage Use minimum effective concentration; 100 μM typically sufficient
Ligand-to-Copper Ratio 3:1 to 5:1 Higher ratios improve copper solubility and reduce oxidative damage Use 5:1 ratio for sensitive biomolecules
pH 7.0-8.5 Higher pH accelerates reaction but may affect biomolecule stability Maintain pH 7.0-7.5 for most biological applications
Temperature 25-37°C Higher temperature increases rate but may denature biomolecules Use room temperature for most bioconjugations
Azide-to-Alkyne Ratio 1.5:1 to 2:1 Higher ratios drive reaction to completion, especially at low concentrations Use 2:1 for concentrations < 50 μM
Reaction Time 1-4 hours Longer times increase conversion but potential degradation Monitor by fluorogenic assay or analytical HPLC

Safety Considerations and Optimization Strategies

Addressing Copper Cytotoxicity and Limitations

While CuAAC offers exceptional efficiency and versatility, the use of copper catalysts presents challenges for certain applications, particularly in biological systems. Copper ions at concentrations required for catalytic activity can be cytotoxic and may cause oxidative damage to biomolecules through Fenton-type reactions [7] [4]. Several strategies have been developed to mitigate these limitations:

  • Ligand design: The use of chelating ligands like THPTA, TBTA, or BTTAA serves dual purposes: accelerating the reaction kinetics and protecting biomolecules from copper-mediated oxidation [4]. These ligands stabilize the Cu(I) oxidation state and minimize generation of reactive oxygen species.
  • Copper removal: Efficient post-reaction purification is crucial for biological applications. This can be achieved through EDTA washing, dialysis, chromatography, or copper-chelating resins [4].
  • Alternative catalysts: For particularly sensitive systems, copper-free alternatives such as strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne reagents may be employed [7] [5].
  • Copper dosage minimization: Optimization of catalyst loading through systematic screening can identify the minimum effective copper concentration, reducing potential toxicity while maintaining satisfactory reaction rates [4].
Reaction Optimization and Troubleshooting

Successful implementation of CuAAC with this compound requires careful optimization of reaction parameters. Common challenges and their solutions include:

  • Slow reaction kinetics: This may result from insufficient copper catalyst, improper ligand-to-copper ratio, or suboptimal pH. Increasing copper concentration to 100-250 μM while maintaining a 5:1 ligand-to-copper ratio typically improves reaction rates [4]. The reaction proceeds efficiently between pH 5-12, with optimal rates around pH 7-8 for biological applications [1].
  • Biomolecule degradation: Oxidative damage can be minimized by including sacrificial reductants like aminoguanidine, using oxygen-free conditions, or employing copper-chelating ligands that specifically protect biomolecules from reactive oxygen species [4].
  • Low conversion with dilute reactants: For reactions at low concentrations (<50 μM), increase the azide-to-alkyne ratio to 2:1 or higher, extend reaction time, or consider adding water-miscible organic co-solvents (e.g., DMSO, t-BuOH) to improve reagent solubility [4].
  • Byproduct formation: The use of high-purity reagents, particularly sodium ascorbate prepared fresh before use, minimizes side reactions. The inclusion of aminoguanidine suppresses side reactions between dehydroascorbate and protein arginine residues [4].

Conclusion and Future Perspectives

The copper-catalyzed azide-alkyne cycloaddition using This compound represents a powerful and versatile tool in pharmaceutical research and development. Its exceptional efficiency, high selectivity, and compatibility with diverse functional groups and reaction conditions have established it as a cornerstone methodology for bioconjugation, materials science, and drug discovery. The protocols outlined in this document provide robust frameworks for implementing this reaction across various applications, from small molecule synthesis to complex biomolecule modification.

Future developments in this field will likely focus on addressing existing limitations, particularly the cytotoxicity of copper catalysts in biological systems. Ongoing research into improved ligand systems that further enhance reaction rates while minimizing metal-induced damage will expand the biological applications of CuAAC [5]. Additionally, the development of novel catalyst systems with reduced toxicity profiles and the refinement of copper-free alternatives will continue to broaden the scope of click chemistry in sensitive biological environments.

The integration of CuAAC with emerging technologies in chemical biology, drug delivery, and diagnostic imaging promises to yield new innovative applications. As the field advances, the fundamental principles of click chemistry—efficiency, selectivity, and practicality—will continue to guide the development of next-generation conjugation strategies with enhanced capabilities and expanded utility in pharmaceutical sciences and beyond.

References

hexyl azide bioconjugation protocol for biomolecule labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azide-Based Bioconjugation

Azide-alkyne cycloaddition, often called "click chemistry," is a powerful and highly selective method for labeling biomolecules. Its high specificity and compatibility with aqueous environments make it ideal for conjugating proteins, nucleic acids, and other biomolecules with probes like fluorescent dyes or biotin [1] [2].

This bioorthogonal reaction proceeds efficiently under physiological conditions without interfering with native biochemical processes [3]. The two primary strategies are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses a copper(I) catalyst for rapid reaction kinetics [1] [2].
  • Copper-Free Click Chemistry (SPAAC): Utilizes strain-promoted cyclooctynes (e.g., DBCO) that react with azides without cytotoxic copper, suitable for live-cell applications [4] [3].

The protocol below is adapted from general azide labeling techniques and can be applied using an alkyne-functionalized target biomolecule and hexyl azide, or vice versa.

Materials and Reagents

Category Specific Items
Reagents Target biomolecule (protein, antibody, nucleic acid) with installed alkyne group [2], this compound (or alternative azide reagent) [5], Copper(II) sulfate pentahydrate (for CuAAC) [1], Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand [2], Sodium ascorbate (freshly prepared), Anhydrous DMSO
Buffers & Solutions 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, Reaction buffer (e.g., 1M Sodium Bicarbonate, pH 8.5-9.0) [6]
Lab Supplies & Equipment Microcentrifuge tubes, Size-exclusion chromatography columns (e.g., Sephadex G-25) [6], PD-10 desalting columns, Analytical & Preparative HPLC system (with appropriate columns) [4], Thin Layer Chromatography (TLC) plates [4], Radio-TLC scanner (if working with radionuclides) [4]

Experimental Protocol

The following workflow diagram outlines the major steps for a copper-catalyzed (CuAAC) conjugation of an azide to an alkyne-functionalized biomolecule.

G Start Start: Prepare Reaction Components P1 1. Functionalize Biomolecule (if not already done) Start->P1 P2 2. Prepare Biomolecule Stock P1->P2 P3 3. Prepare Azide Stock P2->P3 P4 4. Conjugation Reaction (CuAAC) P3->P4 P5 5. Purify Conjugate P4->P5 P6 6. Characterize Final Product P5->P6 End End: Analyze and Use Conjugate P6->End

Step 1: Biomolecule Preparation
  • Dialyze or Desalt: Dissolve the alkyne-functionalized biomolecule (e.g., antibody, protein) in 1X PBS (pH 7.2-7.4). If it is stored in a buffer containing amines (e.g., Tris, glycine) or stabilizers like BSA, you must dialyze it or use a desalting column against 1X PBS to remove interfering substances [6].
  • Concentration: Adjust the final protein concentration to 2-10 mg/mL for optimal labeling efficiency. Lower concentrations can significantly reduce yield [6].
Step 2: Prepare Biomolecule Stock Solution
  • Mix the prepared biomolecule solution with a reaction buffer (e.g., 1M Sodium Bicarbonate or 1M Phosphate Buffer) to achieve a final pH of 8.5 ± 0.5. The higher pH facilitates efficient conjugation [6]. The final volume should be adjusted so the biomolecule concentration remains above 2 mg/mL.
Step 3: Prepare Azide Stock Solution
  • Prepare the this compound stock solution immediately before use to ensure activity.
  • Add a calculated volume of anhydrous DMSO to the this compound vial to create a concentrated stock solution (e.g., 10 mM). Gently mix by pipetting and briefly centrifuge [6].
  • Note: Stock solutions in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture, but fresh preparation is recommended [6].
Step 4: Conjugation Reaction (CuAAC)

This step describes the copper-catalyzed reaction. For copper-free methods, you would use a strained cyclooctyne (like DBCO) and skip the copper and ligand components [4] [3].

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:
    • Biomolecule stock solution (from Step 2)
    • Azide stock solution (from Step 3). A molar ratio of 10:1 (Azide:Biomolecule) is a good starting point. This should be optimized to avoid under- or over-labeling [6].
    • Copper(II) sulfate solution (final concentration ~100 µM).
    • THPTA ligand solution (final concentration ~500 µM) to chelate the copper and minimize biomolecule damage [2].
    • Fresh sodium ascorbate solution (final concentration ~1 mM) to reduce Cu(II) to the active Cu(I).
  • Incubate: Cap the tube, wrap it in aluminum foil to protect from light, and incubate the reaction mixture on a gentle rotator or shaker for 30-60 minutes at room temperature. Avoid vigorous agitation to prevent protein denaturation [6].
Step 5: Purification of the Conjugate

Purification is critical to remove unreacted dyes, copper catalyst, and salts.

  • Size-Exclusion Chromatography: This is the most common method. Use a Sephadex G-25 or similar column equilibrated with PBS (pH 7.2-7.4) [6].
    • Load the reaction mixture onto the center of the column.
    • Elute with PBS, collecting the colored fraction that contains the desired conjugate. The smaller molecules (unreacted azide, copper salts) will be retained in the column matrix.
  • HPLC Purification: For higher purity, especially for small molecules or peptides, use preparative reversed-phase HPLC, collecting the peak corresponding to the conjugate [4].
  • Dialysis against PBS can also be used as an alternative or supplementary purification step.
Step 6: Characterization of the Conjugate

Determine the Degree of Labeling (DOL) – the average number of azide molecules conjugated per biomolecule. This is crucial for reproducibility and functionality.

  • Measure Absorbance: Dilute a small sample of the purified conjugate and measure the absorbance at 280 nm (A280, for protein concentration) and at the absorbance maximum (Amax) for the attached probe [6].
  • Calculate DOL: Use the following formula, where ε_dye is the molar extinction coefficient of the probe, and ε_ab is the extinction coefficient of the biomolecule at 280 nm. A correction factor (CF) may be needed to account for the dye's contribution to the A280 reading.
    • Protein Concentration (M) = [A280 - (Amax * CF)] / ε_ab
    • Dye Concentration (M) = Amax / ε_dye
    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration [6]

Troubleshooting Guide

The table below outlines common issues and their potential solutions.

Problem Potential Cause Suggested Solution
Low Conjugation Yield Biomolecule concentration too low; low purity of azide; inactive catalyst. Increase biomolecule concentration to >2 mg/mL; check azide reagent purity; use fresh sodium ascorbate and copper-ligand complex [6].
Biomolecule Loss of Activity Over-labeling; copper-induced oxidation; harsh reaction conditions. Lower the azide-to-biomolecule ratio; ensure proper chelation of copper with THPTA; consider switching to copper-free click chemistry [2] [3].
High Non-Specific Binding Incomplete purification; incomplete surface passivation. Optimize purification (e.g., additional wash steps during chromatography); include passivating agents (e.g., CH3-PEG) if conjugating to surfaces [3].

Application Examples in Biomolecular Labeling

The conjugates created with this methodology can be applied in numerous advanced research areas:

  • Fluorescence Microscopy: Azide-functionalized biomolecules can be clicked to alkyne-bearing fluorescent dyes for high-resolution imaging of cellular structures and dynamics, including super-resolution techniques like STED [1] [2].
  • Radiolabeling for Nuclear Imaging: The protocol is highly adaptable for creating nuclear imaging probes. An example includes synthesizing an iodine-125-labeled azide, which is then conjugated to DBCO-modified gold nanoparticles via copper-free click chemistry for potential SPECT imaging [4].
  • Affinity Purification and Proteomics: Biotin-azide reagents are widely used. After conjugation to alkyne-modified proteins via click chemistry, the biotin tag allows for capture and purification using streptavidin beads. Reagents with cleavable linkers (e.g., diazo biotin-azide) enable mild elution of purified proteins for downstream mass spectrometry analysis [5] [7].
  • Single-Molecule Force Spectroscopy: DBCO-functionalized DNA can be covalently and specifically anchored to azide-coated surfaces using copper-free click chemistry. This creates extremely stable tethers capable of withstanding forces over 100 pN, which is essential for high-force magnetic tweezers experiments [3].

References

Comprehensive Application Notes and Protocols: Surface Functionalization Using Hexyl Azide Self-Assembled Monolayers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) represent a highly ordered molecular architecture that forms spontaneously on solid surfaces through the adsorption of molecules from solution or gas phase, driven by molecule-substrate affinity and intermolecular interactions. These two-dimensional nanomaterials provide exceptional platforms for surface engineering, allowing precise control over surface properties including wettability, adhesion, friction, and biocompatibility. The most extensively studied SAM systems include alkanethiols on gold surfaces and organosilanes on oxide substrates, with each offering distinct advantages for specific applications. Gold-thiol systems benefit from ease of preparation and spontaneous formation of densely packed monolayers, while silane-based monolayers on SiO₂ substrates offer superior chemical and physical stability for extensive modification steps. [1] [2]

Hexyl azide-terminated SAMs represent a specialized class of reactive monolayers that leverage the unique properties of the azide functional group for subsequent surface modification via click chemistry reactions. The azide group serves as a versatile reaction handle that enables efficient, selective conjugation under mild conditions through various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach has gained significant traction in biotechnology, drug discovery, materials science, and surface science due to its high efficiency, selectivity, and compatibility with biological molecules. The hexyl chain provides an optimal balance between molecular flexibility and ordered packing, facilitating both accessibility of the azide functionality and maintaining monolayer integrity. [1]

Basic Principles and Molecular Design

SAM Formation Mechanisms

The formation of self-assembled monolayers occurs through a multi-stage process involving initial adsorption of molecular constituents onto the substrate surface, followed by two-dimensional reorganization and gradual crystallization into highly ordered structures. This self-assembly mechanism is governed by several key factors:

  • Molecular Structure Influence: The molecular structure of adsorbates directly determines packing density, orientation, and functionality of the resulting SAM. Alkanethiols with appropriate chain lengths (typically C8-C18) facilitate sufficient van der Waals interactions to drive ordered assembly while maintaining reasonable solubility for processing. [2]

  • Head Group Substrate Affinity: Strong specific interactions between head groups and the substrate surface are essential for stable SAM formation. Thiol groups exhibit high affinity for gold surfaces, while silane groups form covalent siloxane linkages with oxide surfaces. The strength and specificity of these interactions directly impact monolayer stability and defect density. [2]

  • Intermolecular Interactions: Van der Waals forces, hydrogen bonding, and electrostatic interactions between adjacent molecules contribute significantly to the ordering and thermal stability of SAMs. Longer alkyl chains typically result in more ordered and stable monolayers due to enhanced intermolecular interactions. [2]

Azide Functionality and Click Chemistry Compatibility

The incorporation of azide terminal groups transforms SAMs from static surfaces into dynamic, reactive interfaces capable of participating in various conjugation reactions. The azide group offers several advantages for surface functionalization:

  • Bioorthogonal Reactivity: Azide functionality is largely inert to biological molecules and conditions, preventing non-specific binding while enabling selective conjugation with complementary functional groups such as alkynes through CuAAC reactions. [1] [3]

  • Regioselective Immobilization: Proteins and other biomolecules can be immobilized in controlled orientations when appropriately functionalized with alkyne groups, preserving their biological activity and accessibility to binding partners. This addresses a critical limitation of random adsorption approaches. [3]

  • Reaction Efficiency: Click chemistry reactions typically proceed with high yields under mild conditions (aqueous solvents, room temperature, physiological pH), making them compatible with sensitive biological molecules and complex functional ligands. [1]

Materials and Methods

Required Materials and Equipment

Table 1: Essential Materials for this compound SAM Formation and Functionalization

Category Specific Items Specifications/Notes
Substrates Gold-coated slides/silicon wafers 10-100 nm gold on chromium/titanium adhesion layer on silicon wafer or glass
SAM Precursors 11-azido-undecane-1-thiol Alternatively: 11-azido-hexa(ethylene glycol)-undecane-1-thiol for protein resistance [4]
Solvents Absolute ethanol, Toluene Anhydrous, high purity (>99.8%)
Chemical Reagents Carbon disulfide, Primary/secondary amines (for DTC-SAMs) Required for dithiocarbamate SAM alternatives [3]
Characterization Atomic Force Microscope, X-ray Photoelectron Spectrometer, Contact Angle Goniometer For structural, chemical, and physical properties assessment

Table 2: Equipment and Instrumentation Requirements

Equipment Type Specific Examples Application Context
Surface Preparation Plasma cleaner, Piranha solution setup Caution: Piranha solution is extremely hazardous and requires specialized training
SAM Formation Nitrogen glove box, Temperature-controlled shaker/incubator For controlled environment during self-assembly
Characterization FM-AFM, Ellipsometer, SPR instrument For thickness measurements and real-time binding studies
Click Functionalization Microfluidic patterning setup, Humidity chambers For spatial control over conjugation reactions
Substrate Preparation Protocols

Gold Substrate Cleaning Procedure:

  • Initial Cleaning: Immerse gold substrates in freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄:30% H₂O₂) for 10-15 minutes at room temperature. Warning: Piranha solution reacts violently with organic materials and must be handled with extreme caution using appropriate PPE. [2]

  • Rinsing: Thoroughly rinse the substrates with copious amounts of high-purity water (≥18 MΩ·cm) followed by absolute ethanol.

  • Drying: Dry under a stream of purified nitrogen or argon gas.

  • Validation: Verify surface cleanliness through water contact angle measurement (should be <10°) and atomic force microscopy to confirm absence of particulate contamination.

Alternative Cleaning Method for Oxide Substrates (SiO₂, Glass):

  • Solvent Cleaning: Sequentially sonicate in chloroform, acetone, and methanol for 10 minutes each.

  • Oxidative Cleaning: Treat with UV-ozone for 30-60 minutes or oxygen plasma (100-200 W, 0.5-1.0 mbar, 5-10 minutes).

  • Silane Activation: For silane-based SAMs, hydroxylate the surface by treatment with RCA-1 solution (5:1:1 v/v/v H₂O:H₂O₂:NH₄OH) at 70°C for 10 minutes, followed by thorough rinsing with water and ethanol. [1]

Experimental Protocols for SAM Formation and Functionalization

SAM Formation Using Azide-Terminated Thiols

Protocol 1: Formation of Azide-Terminated Alkanethiol SAMs on Gold

  • Solution Preparation: Prepare a 1-2 mM solution of 11-azido-undecane-1-thiol in absolute, degassed ethanol under inert atmosphere (nitrogen or argon glove box). [4]

  • SAM Formation: Immerse clean gold substrates in the thiol solution for 44-48 hours at room temperature with gentle agitation (100 rpm). The extended assembly time ensures formation of well-ordered, densely packed monolayers. [3]

  • Washing: Remove substrates from the thiol solution and rinse thoroughly with absolute ethanol (3 × 15 minutes with gentle swirling) to remove physisorbed molecules.

  • Drying: Dry under a gentle stream of nitrogen gas and store under inert atmosphere until use.

  • Quality Assessment: Characterize SAM quality using water contact angle (should be approximately 40-50° for methyl-terminated analogs before azide functionalization), XPS to confirm azide presence (characteristic N1s peak at ~405 eV), and AFM to verify molecular-scale ordering. [4]

Protocol 2: Alternative Dithiocarbamate (DTC) SAM Formation

For applications requiring enhanced stability against displacement:

  • Amine Solution Preparation: Dissolve primary or secondary amines containing azide functionality (2 mM total concentration) in absolute ethanol. [3]

  • DTC Formation: Add carbon disulfide (2 mM final concentration) directly to the amine solution immediately before use.

  • SAM Formation: Immerse gold substrates in the DTC formation solution for 44-48 hours at room temperature with gentle agitation (100 rpm).

  • Washing and Drying: Rinse thoroughly with ethanol (3 × 15 minutes) and dry under nitrogen.

  • Stability Validation: DTC-SAMs demonstrate substantially improved resistance to displacement by competing thiols such as β-mercaptoethanol compared to conventional thiol SAMs. [3]

G Gold Gold Cleaning Gold Substrate Cleaning Gold->Cleaning Solution Prepare Azide-Thiol Solution (1-2 mM) Cleaning->Solution Assembly SAM Formation 44-48 hours, RT Solution->Assembly Washing Rinse with Ethanol (3 × 15 min) Assembly->Washing Drying Dry under N₂ Washing->Drying Characterization Quality Assessment (Contact Angle, XPS, AFM) Drying->Characterization

Figure 1: Workflow for the formation of azide-terminated self-assembled monolayers on gold substrates

Surface Functionalization via Click Chemistry

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide SAMs

  • Reaction Solution Preparation: Prepare a fresh solution containing:

    • Alkyne-functionalized molecule (0.1-10 mM, concentration dependent on application)
    • CuSO₄ (0.5-1.0 mM) as copper source
    • Tris(benzyltriazolylmethyl)amine (TBTA) or similar ligand (50-100 μM) to stabilize Cu(I)
    • Sodium ascorbate or TCEP (0.5-1.0 mM) as reducing agent to maintain Cu(I) state [3]
  • Reaction Conditions: Apply reaction solution to azide-functionalized SAM surfaces and incubate for 2-4 hours at room temperature with gentle agitation (80 rpm). For protein conjugation, shorter reaction times (1-2 hours) and lower temperatures (4°C) may preserve biological activity. [3]

  • Post-Reaction Processing:

    • Remove reaction solution and wash thoroughly with PBST buffer (PBS with 0.1% Tween 20, pH 7.2)
    • Include a chelating agent (EDTA, 1-5 mM) in initial washes to remove residual copper
    • Perform final rinses with pure buffer or water
  • Validation: Assess functionalization success through appropriate methods: fluorescence measurement for labeled compounds, ELISA or similar binding assays for proteins, or XPS for synthetic molecules.

Protocol 4: Protein Immobilization via Site-Specific Conjugation

For regioselective protein immobilization using C-terminal alkyne modification:

  • Protein Engineering: Genetically engineer proteins to contain C-terminal CVIA motif (Cysteine and small hydrophobic amino acids). [3]

  • Enzymatic Modification: Incubate proteins with ω-propargylFPP and protein farnesyltransferase (PFTase) to introduce alkyne functionality specifically at the C-terminal cysteine residue.

  • Purification: Remove excess reagents via size exclusion chromatography or dialysis.

  • Surface Conjugation: Apply the alkyne-functionalized proteins to azide-SAMs using the CuAAC conditions described in Protocol 3, with optimized conditions for protein stability (shorter times, cooler temperatures).

  • Activity Assessment: Verify retained protein activity through appropriate functional assays specific to the immobilized protein. [3]

G AzideSAM Azide-Terminated SAM Conjugation CuAAC Reaction 4 hours, RT, 80 rpm AzideSAM->Conjugation AlkyneProtein Alkyne-Modified Protein AlkyneProtein->Conjugation ReactionMix Prepare Reaction Mix: - CuSO₄ (0.5 mM) - TBTA (50 μM) - TCEP (0.5 mM) ReactionMix->Conjugation Washing Wash with PBST + EDTA (1-5 mM) Conjugation->Washing Validation Activity Assessment (Binding Assays) Washing->Validation

Figure 2: Workflow for site-specific protein immobilization on azide-functionalized SAMs using click chemistry

Characterization Methods and Quality Control

Comprehensive characterization of azide-functionalized SAMs is essential to ensure consistent performance in downstream applications. The following table summarizes key characterization techniques and their specific applications for quality control:

Table 3: Characterization Techniques for Azide SAMs and Functionalized Surfaces

Technique Information Obtained Experimental Parameters Expected Outcomes
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical bonding N1s scan range: 395-410 eV Characteristic azide peak at ~405.5 eV (N1s); disappearance after click reaction
Atomic Force Microscopy (AFM) Molecular-scale structure, packing density, defects FM-AFM in liquid; sub-nanometer resolution Well-ordered molecular arrangement; structural changes post-functionalization [4]
Contact Angle Goniometry Surface wettability, functional group accessibility Static water contact angle, 2 μL droplet Intermediate hydrophilicity (~40-60°); significant changes after conjugation
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical functionality, molecular orientation Grazing-angle ATR mode; 4 cm⁻¹ resolution Characteristic azide asymmetric stretch at ~2100 cm⁻¹
Surface Plasmon Resonance (SPR) Real-time binding kinetics, quantification Flow conditions: 5-50 μL/min Quantitative loading capacity; binding affinity measurements
Ellipsometry Film thickness, refractive index 532-633 nm wavelength; multiple angles Monolayer thickness: 1.5-2.5 nm; increases after functionalization
Troubleshooting Common Issues

Problem: Incomplete SAM Formation

  • Potential Causes: Insufficient cleaning, solvent impurities, shortened assembly time
  • Solutions: Extend assembly time to 48-72 hours; use freshly purified solvents; verify substrate cleanliness through contact angle measurement

Problem: Low Functionalization Efficiency

  • Potential Causes: Azide degradation, insufficient copper catalyst, oxygen presence
  • Solutions: Protect azide SAMs from light; use degassed solvents; include oxygen scavengers in reaction mixture; freshly prepare copper/ligand complexes

Problem: Non-specific Binding

  • Potential Causes: SAM defects, insufficient blocking
  • Solutions: Incorporate ethylene glycol units in molecular structure; use optimized blocking agents (BSA, casein, surfactant mixtures); implement more stringent washing protocols [4] [3]

Applications in Biotechnology and Drug Development

The unique properties of this compound SAMs enable diverse applications across multiple biotechnology domains:

Biosensor Platforms

Azide-functionalized SAMs provide ideal foundations for biosensing interfaces due to their capacity for controlled biomolecule immobilization:

  • Protein Microarrays: Site-specific immobilization of capture antibodies, antigens, or recombinant proteins through engineered alkyne tags enables optimal orientation for maximal binding capacity. The regio- and chemoselective immobilization minimizes nonspecific binding and preserves protein functionality, significantly enhancing biosensor sensitivity and reproducibility. [3]

  • Enhanced Performance Metrics: Biosensing surfaces fabricated using these approaches demonstrate substantial improvements in detection limits, dynamic range, and assay reproducibility compared to conventional immobilization methods. The stability of the covalent linkage ensures consistent performance throughout extended assay procedures and storage periods. [3]

Drug Discovery and High-Throughput Screening

The programmable surface chemistry of azide SAMs facilitates development of sophisticated screening platforms:

  • Compound Libraries: Small molecule libraries with alkyne handles can be efficiently immobilized in array formats for high-throughput target binding studies, enabling rapid identification of lead compounds.

  • Cellular Assays: Surfaces patterned with controlled densities of bioactive ligands using azide-alkyne chemistry enable investigation of cell-surface interactions, receptor activation, and downstream signaling events in highly defined microenvironments.

Biomedical Devices and Implants

Surface functionalization using azide SAMs enhances the biointegration and performance of medical devices:

  • Antifouling Coatings: Ethylene glycol-containing azide SAMs, such as azide-hexa(ethylene glycol)-terminated SAMs, provide exceptional resistance to non-specific protein adsorption and cell attachment, making them ideal for blood-contacting devices and diagnostic implants. [4]

  • Bioactive Interfaces: Immobilization of specific bioactive peptides, growth factors, or extracellular matrix components promotes desired cellular responses including specific cell adhesion, proliferation, or differentiation, enabling improved tissue integration of implantable devices.

References and Further Reading

  • Local Cross-Coupling Activity of Azide-Hexa(ethylene glycol)-Terminated Self-Assembled Monolayers Investigated by Atomic Force Microscopy. Langmuir. 2021. [4]

  • Reactive self-assembled monolayers: from surface functionalization to gradient formation. Materials Horizons. 2014. [1]

  • Regio- and Chemoselective Immobilization of Proteins on Gold Nanoparticles. Bioconjugate Chemistry. 2014. [3]

  • Self-assembled monolayers and surface functionalization. Fiveable Surface Science Review. 2024. [2]

  • Surface functionalized cryogels – characterization methods, recent progress in preparation and application. Materials Horizons. 2024. [5]

  • Surface Functionalization: Chapters and Articles. ScienceDirect. 2018. [6]

References

Comprehensive Application Notes and Protocols: Hexyl Azide Polymer Crosslinking for Material Science Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexyl Azide in Polymer Science

This compound (CAS#:6926-45-0, Molecular Formula: C₆H₁₃N₃) is an aliphatic azide compound that has gained significant importance in advanced material science due to its versatile reactivity profile. As a chemical crosslinker, this compound enables the formation of stable covalent networks in polymeric systems through various mechanisms, most notably via nitrene insertion and CuAAC click chemistry. The hexyl chain provides enhanced hydrophobicity and flexibility compared to shorter-chain azides, making it particularly valuable for modifying material properties including mechanical stability, thermal resistance, and chemical functionality. These characteristics have led to its application across diverse fields including gas separation membranes, microelectronic devices, and controlled drug delivery systems [1] [2].

The fundamental advantage of this compound in crosslinking applications stems from the azide group's unique reactivity. Upon thermal or photochemical activation, azides decompose to form highly reactive nitrene intermediates that can insert into C-H bonds, add to double bonds, or undergo various other insertion reactions, creating robust crosslinked networks. Alternatively, the azide functionality can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with complementary functional groups, providing exceptional selectivity and control over the crosslinking process. This dual reactivity paradigm makes this compound an exceptionally versatile tool for materials design and engineering [3] [4].

Chemical and Physical Properties of this compound

Table 1: Fundamental properties of this compound

Property Value/Specification Notes
CAS Number 6926-45-0 Unique chemical identifier
Molecular Formula C₆H₁₃N₃ -
Molecular Weight 127.188 g/mol -
Exact Mass 127.111 g/mol -
PSA (Polar Surface Area) 49.75 Ų Indicates polarity
LogP 2.33 Measure of hydrophobicity
Synonymns 1-azidohexane; n-hexyl azide; 1-azido-hexane Alternative names
HS Code 2929909090 Customs classification

This compound exhibits moderate hydrophobicity as evidenced by its LogP value of 2.33, which enhances its compatibility with organic polymers and substrates. The compound's polar surface area of approximately 49.75 Ų reflects the significant polarity contributed by the azide functionality, influencing its solubility behavior and intermolecular interactions. While comprehensive boiling and melting point data weren't available in the search results, this compound is typically handled as a liquid at room temperature based on its structural characteristics. The azide group displays strong characteristic infrared absorption between 2100-2200 cm⁻¹, providing a convenient spectroscopic handle for monitoring reaction progress and conversion [1].

Crosslinking Mechanisms and Reaction Pathways

Nitrene-Based Crosslinking via Thermal or Photoactivation

The nitrene-mediated crosslinking pathway represents one of the most important reaction mechanisms for this compound in polymer systems. Upon thermal activation or UV irradiation, this compound undergoes nitrogen extrusion with loss of N₂, generating a highly reactive nitrene intermediate. This nitrene can subsequently insert into adjacent C-H bonds, add to carbon-carbon double bonds, or participate in various other insertion reactions, effectively creating covalent crosslinks between polymer chains. The thermal decomposition typically occurs at elevated temperatures (150-200°C), while photochemical activation can be achieved with UV light at 254-366 nm, offering spatial and temporal control over the crosslinking process [4] [3].

In a representative application, regioregular polythiophene copolymers functionalized with azide-containing side chains (including this compound analogs) were crosslinked via thermal nitrene generation, resulting in decreased solubility and modified optoelectronic properties. The crosslinking process induced conformational changes in the polythiophene backbone, evidenced by shifts in absorption spectra and modified thermochromic behavior, demonstrating how this compound crosslinking can directly influence material properties [4]. The kinetics of azide decomposition generally follows pseudo-first-order behavior, with crosslinking density directly proportional to azide conversion, allowing precise control over network formation by modulating exposure time or temperature [3].

CuAAC Click Chemistry for Controlled Crosslinking

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides an alternative crosslinking mechanism that complements the nitrene-based approach. This highly selective reaction between azides and terminal alkynes yields 1,2,3-triazole linkages with excellent efficiency and specificity under mild conditions. The CuAAC pathway offers significant advantages for bioconjugation and biomedical applications where precise control over crosslinking density and minimal side reactions are critical. Unlike nitrene-based crosslinking, CuAAC requires copper catalysis (typically with Cu(I) species) and is not light-dependent, making it suitable for systems where UV exposure is undesirable [3].

In practice, the two crosslinking mechanisms can be strategically combined. As demonstrated in poly(styrene-co-4-vinylbenzyl azide) microspheres, partial photo-crosslinking via nitrene formation can establish a base network structure, while residual azide groups remain available for subsequent CuAAC functionalization with alkyne-bearing molecules such as dyes, targeting ligands, or other polymers. This sequential approach enables the creation of materials with precisely controlled crosslinking densities and tailored surface functionalities, highlighting the versatility of this compound as a multifunctional crosslinking agent [3].

G cluster_0 This compound Crosslinking Pathways cluster_1 Activation Methods cluster_2 Reactive Intermediates cluster_3 Crosslinking Mechanisms cluster_4 Resulting Material Properties HexylAzide This compound C₆H₁₃N₃ UV UV Light (254-366 nm) HexylAzide->UV Photochemical Activation Heat Heat (150-200°C) HexylAzide->Heat Thermal Activation CuAAC CuAAC (Cu(I) Catalyst) HexylAzide->CuAAC Click Chemistry Pathway Nitrene Nitrene Intermediate UV->Nitrene N₂ Elimination Heat->Nitrene N₂ Elimination Triazole 1,2,3-Triazole Linkage CuAAC->Triazole + Alkyne CHInsertion C-H Insertion Nitrene->CHInsertion CCAddition C=C Addition Nitrene->CCAddition Cycloaddition Cycloaddition Triazole->Cycloaddition Stability Enhanced Stability CHInsertion->Stability Solubility Controlled Solubility CCAddition->Solubility Functionality Tunable Functionality Cycloaddition->Functionality

Experimental Protocols and Methodologies

Protocol 1: Synthesis of this compound-Functionalized Polymers

Principle: This protocol describes the copolymerization of styrene with 4-vinylbenzyl azide (which contains the this compound functionality) via dispersion polymerization to produce azide-functionalized microspheres with tunable azide content [3].

Materials:

  • Monomers: Styrene (purified by vacuum distillation), 4-vinylbenzyl azide (VBA)
  • Initiator: 2,2'-Azobis(2-isobutyronitrile) (AIBN) recrystallized from methanol
  • Stabilizers: Polyvinylpyrrolidone (PVP-K30, Mₙ = 40 kg mol⁻¹), Aliquat 336
  • Solvent: Anhydrous ethanol
  • Equipment: 250 mL three-necked double-walled glass reactor, thermostat, shaking plate, centrifugation equipment

Procedure:

  • Solution Preparation: Combine ethanol (135 g), PVP-K30 (1.5 g), and Aliquat 336 (0.6 g) in a flask and mix overnight until completely dissolved.
  • Reactor Setup: Transfer the solution to the reactor, purge with argon for 30 minutes while shaking at 150 rpm, then heat to 70°C.
  • Monomer Mixture: Prepare a monomer mixture (15 g total) containing AIBN (0.3 g, 2 wt%), styrene, and 4-vinylbenzyl azide in the desired ratio (VBA content can range from 1-100 wt% of monomer feed). Purge this mixture with argon for 15 minutes.
  • Polymerization: Transfer the monomer mixture to the preheated reactor and polymerize for 24 hours at 70°C with continuous shaking at 150 rpm.
  • Purification: Cool the reaction to room temperature, then purify the microspheres by repeated washing-centrifugation steps using ethanol, hot water, and ethanol again.
  • Drying: Dry the purified microspheres under vacuum.
  • Characterization: Analyze azide content by FT-IR spectroscopy (azide peak at ~2100 cm⁻¹) and NMR spectroscopy, determine particle size distribution by disc centrifuge, and examine morphology by SEM [3].
Protocol 2: Photo-Crosslinking of Azide-Functionalized Microspheres

Principle: This protocol utilizes UV irradiation to decompose azide functionalities, generating nitrene intermediates that form covalent crosslinks through C-H insertion and C=C addition reactions, thereby stabilizing the polymer microstructure against dissolution [3].

Materials:

  • Azide-functionalized microspheres (from Protocol 1)
  • UV Source: Heraeus UV-2 laboratory reactor system with TQ 150 immersion emitter (output 150 W, emission maxima at 254, 313, and 366 nm)
  • Equipment: Narrow glass cylinder, mechanical stirrer, centrifugation equipment

Procedure:

  • Suspension Preparation: Suspend azide-functional microspheres (0.2 g) in water (200 mL) using sonication to achieve a uniform dispersion.
  • Irradiation Setup: Transfer the dispersion to a narrow glass cylinder equipped with mechanical stirring. Immerse the UV emitter directly into the stirred dispersion.
  • Crosslinking: Irradiate the suspension at room temperature for predetermined time intervals (typically 5-60 minutes). Monitor azide conversion by periodically sampling and analyzing by FT-IR spectroscopy (decrease in azide peak intensity at ~2100 cm⁻¹).
  • Isolation: After irradiation, isolate the crosslinked particles by centrifugation and wash thoroughly to remove any byproducts.
  • Characterization: Determine the degree of crosslinking by elemental analysis (decrease in nitrogen content), DSC, and evaluate solvent resistance by testing solubility in good solvents for the base polymer (e.g., THF, chloroform) [3].

Critical Parameters:

  • UV Wavelength: Optimal crosslinking occurs at 254 nm
  • Dispersion Quality: Ensure uniform suspension to prevent uneven crosslinking
  • Oxygen Exclusion: Although not explicitly mentioned in the protocol, conducting the reaction under inert atmosphere may improve efficiency by reducing nitrene quenching
  • Time Control: Crosslinking density can be precisely tuned by varying irradiation time [3]

G cluster_0 This compound Microsphere Crosslinking Workflow Monomers Monomer Mixture Styrene + VBA DispersionPoly Dispersion Polymerization 70°C, 24 h, Argon Monomers->DispersionPoly AzideMicrospheres Azide-Functionalized Microspheres 0.8-2.8 μm diameter DispersionPoly->AzideMicrospheres UVCrosslinking UV Photo-Crosslinking 254 nm, 5-60 min AzideMicrospheres->UVCrosslinking Analysis1 FT-IR: Azide peak NMR: Composition SEM: Morphology AzideMicrospheres->Analysis1 CrosslinkedMicrospheres Crosslinked Microspheres Controlled solubility UVCrosslinking->CrosslinkedMicrospheres CuAACMod Optional CuAAC Modification With alkynes CrosslinkedMicrospheres->CuAACMod Residual azides Analysis2 FT-IR: Azide conversion Elemental: N content Solubility test CrosslinkedMicrospheres->Analysis2 FunctionalizedMaterial Functionalized Material Dye, ligand attachment CuAACMod->FunctionalizedMaterial Analysis3 Fluorescence Surface analysis Functionality assay FunctionalizedMaterial->Analysis3

Protocol 3: Sequential Crosslinking and CuAAC Functionalization

Principle: This advanced protocol demonstrates how partial photo-crosslinking can be combined with subsequent click modification to create materials with controlled crosslinking density and tailored surface functionality [3].

Procedure:

  • Partial Photo-Crosslinking: Follow Protocol 2 but limit UV exposure time to consume only a portion (e.g., 30-70%) of the available azide groups, as monitored by FT-IR spectroscopy.
  • Click Reaction Setup: Transfer the partially crosslinked microspheres (0.1 g) to a reaction vessel and suspend in DMF or ethanol (20 mL).
  • CuAAC Reaction: Add Rhodamine B propargyl ester (1.5 equiv relative to residual azides) and Cu(I) catalyst (e.g., CuBr(PPh₃)₃, 0.1 equiv).
  • Conjugation: Stir the mixture at room temperature for 12-24 hours under inert atmosphere.
  • Purification: Isolate the functionalized microspheres by centrifugation and wash repeatedly with appropriate solvents to remove unreacted dye and catalyst.
  • Validation: Confirm successful modification by fluorescence microscopy, FT-IR (further decrease in azide peak), and elemental analysis [3].

Characterization Methods and Analysis Techniques

Table 2: Characterization techniques for this compound crosslinked polymers

Technique Parameters Measured Crosslinking Indicators Application Examples
FT-IR Spectroscopy Azide peak intensity (~2100 cm⁻¹) Decrease in azide signal Monitor crosslinking kinetics [3] [2]
Elemental Analysis Nitrogen content Decrease in %N Quantify azide consumption [3]
DSC Glass transition temperature (T𝑔) Increase in T𝑔 Detect crosslinking-induced restricted mobility [3]
TGA Thermal decomposition profile Improved thermal stability Evaluate crosslinking effectiveness [3] [2]
Solubility Testing Gel fraction, swelling behavior Insolubility in good solvents Confirm network formation [3] [4]
SEM Particle morphology, size distribution Preservation of shape after crosslinking Visualize microsphere integrity [3]
XPS Surface elemental composition Changes in N1s spectrum Analyze surface crosslinking [2]

Quantitative Analysis: The crosslinking density can be calculated from solubility data using the following relationship: Gel Fraction (%) = (W_d / W_i) × 100 Where W_d is the weight of the dried gel after extraction, and W_i is the initial weight of the polymer. For more advanced characterization, the cycle rank (ξ) and average molecular weight between crosslinks (M_c) provide fundamental parameters describing network structure, with M_c = 2/ξ [5].

The kinetics of azide consumption during photo-crosslinking generally follows pseudo-first-order behavior, enabling prediction of crosslinking density based on exposure time. As demonstrated in poly(styrene-co-VBA) microspheres, approximately 10% azide conversion is typically sufficient to prevent dissolution in good solvents, while higher conversions yield increasingly dense networks [3]. For gas separation membranes, crosslinking density directly influences permeability and selectivity, with optimal performance typically achieved at intermediate crosslinking levels that balance chain mobility and free volume [2].

Applications in Material Science and Drug Development

Gas Separation Membranes

Crosslinked Polymers of Intrinsic Microporosity (PIMs) incorporating this compound derivatives have demonstrated exceptional performance for gas separation applications. When crosslinked via nitrene chemistry, these materials exhibit enhanced selectivity for O₂/N₂ and CO₂/CH₄ gas pairs while resisting CO₂ plasticization at pressures up to 20 atm—a critical limitation of non-crosslinked glassy polymers. The crosslinking process preserves the intrinsic microporosity while improving mechanical stability, enabling more durable and efficient membrane systems for industrial gas separations [2].

Stabilized Polyelectrolyte Multilayer Membranes

Recent advances demonstrate the application of azide crosslinking for stabilizing polyelectrolyte multilayer (PEM) membranes under high-salinity conditions. By incorporating photoactive azide-based crosslinkers like disodium 4,4'-diazidostilbene-2,2'-disulfonate (DAS), PDADMAC/PSS membranes maintain their separation performance even at NaCl concentrations up to 1.5 M, where non-crosslinked counterparts show complete performance failure. This approach significantly expands the application range of PEM membranes to challenging environments like brackish water treatment and industrial process separations [6].

Functional Microspheres for Drug Delivery

This compound-containing microspheres prepared via dispersion polymerization serve as versatile platforms for drug carrier systems. The controlled crosslinking density enables tuning of drug release kinetics, while the residual azide functionality permits precise surface modification with targeting ligands, permeation enhancers, or fluorescent tags via CuAAC chemistry. This combination of controlled structural integrity and tailored surface functionality makes this compound crosslinked microspheres particularly valuable for oral drug delivery applications where precise control over release profiles and biointeractions is essential [3].

Optoelectronic Materials with Tunable Properties

In conjugated polymer systems like regioregular polythiophenes, this compound crosslinking enables fixation of specific backbone conformations, directly influencing optoelectronic properties. The crosslinking process induces controlled conformational changes in the polymer backbone, manifesting as blue shifts in absorption spectra and modified thermochromic behavior. This approach provides a powerful strategy for tuning the optoelectronic characteristics of organic semiconductors for applications in flexible displays, photodetectors, and photovoltaic devices [4].

References and Source Materials

  • Formation of Networks - ScienceDirect Topics (2018). Provides fundamental theory of polymer crosslinking, gel points, and network characterization parameters including cycle rank and molecular weight between crosslinks [5].
  • Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres - Polymer Chemistry (2016). Detailed experimental protocols for dispersion polymerization, photo-crosslinking kinetics, and sequential modification of azide-functional microspheres [3].
  • Conformational changes in regioregular polythiophenes due to crosslinking - Journal of Materials Chemistry (1999). Demonstrates thermal crosslinking of azide-functional polymers and resulting changes in optical properties and solubility [4].
  • Cross-linked polymers of intrinsic microporosity for gas separation membranes - Macromolecular Rapid Communications. Applications of azide crosslinking for enhanced gas separation performance and plasticization resistance [2].
  • Crosslinking PDADMAC/PSS polyelectrolyte multilayer membranes for stability at high salinity - Journal of Membrane Science (2025). Recent advances in azide-based crosslinking for membrane stabilization under extreme conditions [6].

Safety Considerations and Regulatory Aspects

Handling Precautions: Alkyl azides, including this compound, should be treated as potential explosives when concentrated, particularly when heated or subjected to mechanical shock. Always work with dilute solutions when possible, and implement appropriate shielding during synthesis and processing. Comprehensive risk assessments should be performed before scaling up any reactions involving azide compounds.

Environmental and Regulatory Compliance: this compound falls under HS code 2929909090 ("other compounds with other nitrogen function") with specific regulatory requirements for transportation and handling. For biomedical applications, ensure compliance with relevant pharmaceutical regulations regarding residual catalyst removal (particularly copper in CuAAC reactions) and comprehensive characterization of crosslinked materials for extractables and leachables [1].

References

glycidyl azide polymer GAP synthesis from hexyl azide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

GAP Synthesis Overview

Glycidyl azide polymer (GAP) is a high-performing energetic binder used in propellants and explosives. Its key property is a positive heat of formation, which helps boost the overall energy of the formulation [1]. The synthesis aims to create a hydroxy-terminated polyether backbone with pendent azido groups (-N₃).

There are two principal strategies for its synthesis [1]:

  • The Direct Polymerization Method: Anionic ring-opening polymerization of glycidyl azide (GA) monomer [2].
  • The Polymer Modification Method: Azidation of poly(epichlorohydrin) (PECH), which is itself synthesized from epichlorohydrin [3].

The following workflow illustrates the two main synthetic pathways to GAP:

G Start Start: GAP Synthesis P1 Pathway 1: Direct Polymerization Start->P1 P2 Pathway 2: Polymer Azidation Start->P2 M1 Glycidyl Azide (GA) Monomer P1->M1 M2 Epichlorohydrin Monomer P2->M2 I1 Initiator: Onium Salt (e.g., Oct₄NBr) M1->I1 A1 Activator: Triethyl Borane (TEB) I1->A1 Poly1 Poly(Glycidyl Azide) (GAP) A1->Poly1 Anionic ROP 40-80°C Cat2 Catalyst: BF₃-Etherate M2->Cat2 I2 Co-catalyst: Polyol (e.g., Diol, Triol) Cat2->I2 PECH Poly(Epichlorohydrin) (PECH) I2->PECH Cationic ROP ~30°C Azide Azidating Agent: NaN₃ PECH->Azide Poly2 Poly(Glycidyl Azide) (GAP) Azide->Poly2 Nucleophilic Substitution ~90°C

Detailed Experimental Protocols

Protocol 1: Direct Anionic Ring-Opening Polymerization of Glycidyl Azide

This method provides a direct route to GAP with controlled molecular weight and a narrow polydispersity index (PDI) [2].

  • Objective: To synthesize GAP directly from glycidyl azide monomer using anionic polymerization techniques.
  • Materials:
    • Monomer: Glycidyl Azide (GA)
    • Initiator: Tetraoctylammonium bromide (Oct₄NBr)
    • Activator/Lewis Acid: Triethyl borane (TEB, 1 M solution in hexanes)
    • Solvent: Toluene (or other suitable anhydrous organic solvents)
  • Procedure:
    • Reaction Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Charge a flame-dried Schlenk flask with a magnetic stir bar.
    • Monomer Activation: In the flask, mix glycidyl azide (e.g., 10 mmol) with a 3-fold molar excess of triethyl borane (30 mmol). Stir the mixture at room temperature for 10-15 minutes.
    • Initiation: Add the initiator, tetraoctylammonium bromide (Oct₄NBr, e.g., 0.1 mmol), to the activated monomer mixture.
    • Polymerization: Place the reaction flask in an oil bath pre-heated to 80 °C. Allow the polymerization to proceed for 2 hours with constant stirring.
    • Termination and Purification: After the reaction time, cool the mixture to room temperature. Terminate the polymerization by exposing it to air. Purify the crude polymer by precipitating it into a large excess of cold methanol (or a methanol/water mixture). Isolate the solid polymer by filtration or decantation, and dry it under vacuum until constant weight is achieved.
  • Key Parameters & Data:
    • Temperature: 80 °C
    • Time: 2 hours
    • Key Role of TEB: Acts as a Lewis acid to activate the epoxide monomer and form a less nucleophilic borate ate complex with the initiator, minimizing side reactions [2].
    • Expected Outcome: Molar masses up to ~11,000 g/mol with a PDI ≤ 1.2 can be achieved [2].
Protocol 2: Two-Step Synthesis via Poly(Epichlorohydrin) Azidation

This is the conventional industrial method, where PECH is first synthesized and then its chloro groups are substituted with azido groups [3].

  • Objective: To synthesize GAP via the nucleophilic substitution of poly(epichlorohydrin) (PECH).
  • Materials:
    • Pre-polymer: Poly(epichlorohydrin) (PECH), hydroxy-terminated
    • Azidating Agent: Sodium azide (NaN₃)
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Procedure:
    • PECH Synthesis (Step 1): Synthesize PECH via the cationic ring-opening polymerization of epichlorohydrin. Use BF₃-etherate as a catalyst and a polyol (e.g., butane-1,4-diol or glycerol) as a co-catalyst/initiator at approximately 30 °C [3].
    • Azidation (Step 2): Dissolve the obtained PECH in DMF in a round-bottom flask equipped with a condenser. Add a stoichiometric excess of sodium azide (relative to the chloro groups in PECH).
    • Reaction: Heat the mixture to 90-95 °C and stir vigorously for 12-24 hours to ensure complete substitution [4] [3].
    • Work-up: After cooling, pour the reaction mixture into cold water to precipitate the polymer. Filter the solid, wash thoroughly with water to remove salts and residual solvent, and dry under vacuum.
  • Key Parameters & Data:
    • Temperature: 90-95 °C
    • Time: 12-24 hours
    • Solvent Choice: Aprotic polar solvents like DMF and DMSO are essential to solubilize the ionic azide nucleophile and the polymer [4].

Comparison of GAP Synthesis Methods

The table below summarizes the key features of the two synthesis protocols.

Feature Direct Anionic ROP of GA [2] Two-Step Azidation of PECH [1] [3]
Starting Material Glycidyl Azide (GA) Epichlorohydrin
Key Reagents Onium Salt, Triethyl Borane (TEB) BF₃-Etherate, Polyol, Sodium Azide (NaN₃)
Reaction Temp. 80 °C ~30 °C (PECH), 90-95 °C (Azidation)
Reaction Time ~2 hours Several hours (PECH) + 12-24 hours (Azidation)
Molecular Weight Control Good control, PDI ≤ 1.2 Less control, broader PDI
Key Advantage Direct, avoids handling chloride intermediate Established, scalable industrial process
Main Challenge Requires monomer synthesis and careful anhydrous/anaerobic conditions Requires complete removal of inorganic salts (NaCl)

Safety and Handling Notes

  • Azide Compounds: Organic azides, including GAP and its monomers, are energetic materials and can be sensitive to impact, friction, and heat. Perform all reactions on a small scale behind blast shields.
  • Sodium Azide (NaN₃): Highly toxic. It is a potent poison that can be absorbed through the skin. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Solvents: Use standard precautions for handling organic solvents, many of which are flammable.

Characterization of Final Product

The synthesized GAP should be characterized to confirm its structure and properties:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Look for a strong, characteristic absorption band at ~2100 cm⁻¹, confirming the presence of the azide (-N₃) group [5] [3].
  • NMR Spectroscopy: ¹H NMR is used to confirm the polymer's structure and the disappearance of signals from precursor groups (e.g., -CH₂Cl from PECH) [2] [3].
  • Gel Permeation Chromatography (GPC): Determines the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer [2] [5].
  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), which for GAP typically ranges between -51 °C and -56 °C [3].

Unanswered Questions and Future Directions

The initial query regarding synthesis from "hexyl azide derivatives" remains unaddressed by the current literature. This compound is not a reagent or monomer in established GAP synthesis. Future research could explore:

  • The use of long-chain alkyl azides as plasticizers or modifiers for GAP properties.
  • The synthesis of novel copolymers that incorporate moieties similar to this compound to alter solubility, energy content, or mechanical properties.

References

Comprehensive Application Notes and Protocols: Hexyl Azide in Coordination Chemistry and Catalyst Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexyl Azide in Coordination Chemistry

This compound (C₆H₁₃N₃) represents an important class of organic azide compounds that has gained significant attention in coordination chemistry and catalyst design due to its versatile coordination capabilities and synthetic utility. As an aliphatic azide with a six-carbon chain, this compound combines the reactivity characteristics of organic azides with improved solubility in non-polar media compared to shorter-chain analogues. The azido group (N₃) functions as a versatile ligand that can coordinate to transition metals through various bonding modes, most commonly through the terminal nitrogen atom (Nγ) or less frequently through the internal nitrogen (Nα). This fundamental coordination flexibility enables the design of metal-azide complexes with tailored properties for specific catalytic applications. [1] [2]

The structural versatility of this compound derivatives in coordination chemistry stems from the electronic properties of the azido group. Resonance structures of organic azides indicate a +1 charge on Nβ and approximately -0.5 charge on Nα and Nγ, with bond orders of 1.5 and 2.5 for Nα-Nβ and Nβ-Nγ bonds, respectively. This electronic configuration results in a linear azido group with Nα considered sp² hybridized and bearing a lone pair, making it an excellent sigma donor ligand in coordination chemistry. The aliphatic hexyl chain contributes enhanced solubility in organic solvents and provides opportunities for additional functionalization or modulation of steric properties around the metal center. These characteristics make this compound particularly valuable for creating tailored molecular interfaces in catalytic systems. [1] [3]

Structural Features and Coordination Properties

Fundamental Bonding Characteristics

The coordination behavior of this compound with transition metals exhibits diverse bonding modes that directly influence catalytic performance. As a pseudohalide ligand, azide demonstrates greater nucleophilicity than chloride, reflected in the higher pKa of hydrazoic acid (4.6) compared to hydrochloric acid (-5.9). In its most common coordination mode as a monodentate ligand, this compound binds through one of the terminal nitrogen atoms (Nγ), resulting in an M-N=N=N arrangement. The N₃ unit maintains linear or near-linear geometry when coordinated, while M-N-N angles typically exhibit significant bending. According to the Covalent Bond Classification method, azide functions as an X-type ligand, contributing one electron to the metal center in typical electron counting schemes. [2]

The bridging capabilities of this compound enable the formation of polynuclear complexes with interesting magnetic and catalytic properties. Azide can function as a bridging ligand through two primary modes: the more common μ-1,3 mode where metals share the same nitrogen atom ("N-diazonium" mode), and the less frequent μ-1,1 mode represented by M-N=N=N-M connectivity. The specific coordination mode adopted depends on the metal identity, oxidation state, ancillary ligands, and steric considerations introduced by the hexyl chain. This versatility in bonding modes makes this compound particularly valuable for constructing binuclear complexes that often demonstrate enhanced catalytic activity compared to their mononuclear counterparts, especially in cycloaddition reactions. [4] [2]

Comparative Analysis of Metal Coordination

Table 1: Coordination Properties of this compound with Different Transition Metals

Metal Center Preferred Coordination Mode Geometry Notable Features Catalytic Applications
Copper (Cu) Monodentate (Nγ) or bridging μ-1,3 Tetrahedral or square planar Forms stable complexes; enhanced catalytic activity in binuclear systems CuAAC, Electrochemical CO₂ reduction
Silver (Ag) Predominantly monodentate (Nγ) Linear or tetrahedral Weaker coordination compared to copper Cycloaddition reactions
Manganese (Mn) Bridging μ-1,3 in polynuclear complexes Octahedral Forms 1D, 2D, and 3D coordination polymers Tandem catalysis
Gold (Au) Monodentate (Nγ) Linear (Au(I)) or square planar (Au(III)) Stable complexes across oxidation states Specialized catalysis

The metal-dependent coordination preferences of this compound significantly influence the structural and catalytic properties of the resulting complexes. Copper-azide complexes demonstrate particular versatility, often forming both mononuclear and binuclear structures with the latter frequently exhibiting superior catalytic performance in [3+2] cycloaddition reactions. Theoretical studies indicate that binuclear copper complexes with N,N-type ligands like 2,2'-bipyridine or 1,10-phenanthroline can reduce activation energies significantly compared to mononuclear pathways (e.g., 2.3 kcal/mol vs 11.8 kcal/mol in toluene). The hexyl chain in these complexes contributes to enhanced solubility and stability in organic reaction media while potentially influencing the electron density at the metal center through inductive effects. [4] [2]

Synthetic Protocols

Synthesis of this compound Ligand

Procedure 1: Nucleophilic Substitution from Hexyl Halide

  • Reagents: 1-bromohexane (1.0 equiv), sodium azide (1.2 equiv), dimethylformamide (DMF, anhydrous), distilled water, diethyl ether, anhydrous magnesium sulfate
  • Equipment: Round-bottom flask (100 mL), magnetic stirrer, reflux condenser, heating mantle, separatory funnel (250 mL), rotary evaporator
  • Step-by-Step Protocol:
    • Dissolve 1-bromohexane (10.0 g, 60.5 mmol) in anhydrous DMF (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
    • Add sodium azide (3.94 g, 60.5 mmol) to the reaction mixture and attach a reflux condenser.
    • Heat the reaction mixture to 80°C with continuous stirring for 12 hours under nitrogen atmosphere.
    • Monitor reaction completion by TLC (hexane:ethyl acetate, 9:1) or FTIR (appearance of azide peak at ~2100 cm⁻¹).
    • Cool the reaction mixture to room temperature and carefully add to ice-cold distilled water (100 mL) in a separatory funnel.
    • Extract the product with diethyl ether (3 × 50 mL), combine the organic extracts, and wash with brine (50 mL).
    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (40°C water bath).
    • Purify the crude product by column chromatography (silica gel, hexane as eluent) to obtain this compound as a colorless liquid.
    • Yield: 7.8 g (85%); FTIR (neat): 2930, 2860, 2095 (vs, azide), 1465, 1375 cm⁻¹; ¹H NMR (CDCl₃): δ 3.25 (t, J = 7.0 Hz, 2H), 1.60 (quint, J = 7.0 Hz, 2H), 1.30 (m, 6H), 0.88 (t, J = 7.0 Hz, 3H). [2]

Safety Considerations: All azide compounds are potentially explosive and should be handled with appropriate precautions. Do not concentrate azides to dryness under reduced pressure when heated above 40°C. Use blast shields and maintain small reaction scales (<10 g). [2]

Synthesis of Metal Complexes with this compound

Procedure 2: Preparation of Copper(I)-Hexyl Azide Complex with 2,2'-Bipyridine Ligand

  • Reagents: this compound (1.2 equiv), [Cu(CH₃CN)₄]PF₆ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), dichloromethane (anhydrous), diethyl ether (anhydrous)
  • Equipment: Schlenk flask (50 mL), magnetic stirrer, gas inlet adapter, syringe needles, cold well (-20°C)
  • Step-by-Step Protocol:
    • In an argon-filled glove box, weigh [Cu(CH₃CN)₄]PF₆ (0.373 g, 1.0 mmol) and 2,2'-bipyridine (0.156 g, 1.0 mmol) into a 50 mL Schlenk flask.
    • Add anhydrous dichloromethane (15 mL) and stir at room temperature for 30 minutes to form a homogeneous solution.
    • Cool the reaction mixture to -20°C using a cold well.
    • Slowly add this compound (0.134 g, 1.2 mmol) dropwise via syringe over 5 minutes.
    • Continue stirring at -20°C for 4 hours, during which a color change from colorless to pale yellow may be observed.
    • Slowly layer the reaction mixture with anhydrous diethyl ether (20 mL) and store at -20°C for 12 hours to facilitate crystallization.
    • Collect the resulting crystals by filtration, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum.
    • Yield: 0.42 g (78%); FTIR (KBr): 2955, 2930, 2860, 2050 (azide), 1600, 1470, 1440, 840 (PF₆) cm⁻¹. [4] [2]

Procedure 3: Silver(I)-Hexyl Azide Complex with 1,10-Phenanthroline

  • Reagents: this compound (1.1 equiv), AgNO₃ (1.0 equiv), 1,10-phenanthroline monohydrate (1.0 equiv), methanol (anhydrous), diethyl ether (anhydrous)
  • Equipment: Schlenk flask (50 mL), magnetic stirrer, syringe needles, UV lamp (for photochemical activation)
  • Step-by-Step Protocol:
    • Dissolve AgNO₃ (0.170 g, 1.0 mmol) in anhydrous methanol (10 mL) in a 50 mL Schlenk flask.
    • Add 1,10-phenanthroline monohydrate (0.198 g, 1.0 mmol) and stir for 15 minutes at room temperature under nitrogen atmosphere.
    • Add this compound (0.123 g, 1.1 mmol) dropwise via syringe and continue stirring for 1 hour.
    • Expose the reaction mixture to UV light (365 nm) for 30 minutes with continuous stirring to promote complex formation.
    • Concentrate the solution to approximately 3 mL under reduced pressure.
    • Layer the concentrated solution with diethyl ether (15 mL) and store at -20°C for 24 hours.
    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
    • Yield: 0.31 g (72%); FTIR (KBr): 2950, 2925, 2855, 2075 (azide), 1620, 1515, 1425 cm⁻¹. [4] [2]

Table 2: Optimization Parameters for Metal Complex Synthesis

Parameter Copper System Silver System Manganese System Gold System
Optimal Temperature -20°C to 0°C 0°C to 25°C 25°C -30°C to 0°C
Reaction Time 4-6 hours 1-2 hours 12-24 hours 2-4 hours
Ideal Solvent Dichloromethane Methanol Acetonitrile Tetrahydrofuran
Sensitivity Air-sensitive Light-sensitive Air- and light-sensitive Extremely air-sensitive
Stability Stable at -20°C for months Stable at -20°C for weeks Stable at 0°C for days Must be used immediately

Complex Characterization and Analytical Methods

Spectroscopic Techniques

FTIR Spectroscopy provides crucial information about the coordination mode of this compound in metal complexes. The characteristic asymmetric stretching vibration of the azido group typically appears in the 2000-2135 cm⁻¹ region, with the exact frequency indicating the coordination mode. For terminal monodentate coordination through Nγ, the absorption typically occurs between 2040-2080 cm⁻¹, while bridging μ-1,3 modes shift to lower frequencies (2000-2060 cm⁻¹). The hexyl chain exhibits characteristic C-H stretching vibrations at 2950-2850 cm⁻¹ and bending vibrations at 1465-1375 cm⁻¹. Significant shifts in azide stretching frequency (>20 cm⁻¹) upon coordination compared to free this compound (2095 cm⁻¹) confirm successful complex formation. [1] [2]

NMR Spectroscopy offers complementary information about the structure and dynamics of this compound complexes. ¹H NMR spectra show characteristic signals for the hexyl chain protons: the methylene group adjacent to the azido function (N-CH₂-) appears at approximately δ 3.25 ppm, while the remaining methylene protons resonate between δ 1.60-1.30 ppm, and the terminal methyl group at δ 0.88 ppm. Coordination-induced shifts of approximately 0.1-0.3 ppm may be observed for the α-methylene protons upon metal binding. For diamagnetic metal complexes, ¹³C NMR spectra display signals for all six carbon atoms of the hexyl chain between δ 50-14 ppm. For paramagnetic systems, EPR spectroscopy provides valuable information about the metal center's oxidation state and coordination environment. [2]

Structural and Elemental Analysis

Single-Crystal X-ray Diffraction represents the most definitive method for determining the coordination mode and structural details of this compound metal complexes. This technique precisely elucidates the M-N bond distances, N-N bond lengths within the azide group, and the geometry around the metal center. Typical Cu-N(azide) bond distances range from 1.90-2.10 Å, while Ag-N(azide) distances are longer (2.20-2.40 Å) due to the larger ionic radius of silver. The N-N bond lengths within the coordinated azide group typically measure approximately 1.15-1.20 Å, consistent with significant multiple bond character. The linearity of the N₃ unit is often maintained upon coordination, with N-N-N angles close to 180°, while M-N-N angles typically range from 120-135°. [2]

Elemental Analysis provides verification of complex composition and purity. For a theoretical complex [Cu(bipy)(N₃C₆H₁₃)]PF₆ (C₁₇H₂₃N₅F₆PCu), the calculated composition is C: 37.61%; H: 4.27%; N: 12.90%. Experimental results should match within 0.3% for each element. Mass Spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak and fragmentation pattern, with the parent ion typically observed corresponding to [M-PF₆]⁺ for cationic complexes. Thermogravimetric Analysis (TGA) assesses the thermal stability of complexes, with most this compound metal complexes demonstrating decomposition temperatures above 150°C, confirming their suitability for catalytic applications at moderate temperatures. [2]

Catalytic Applications and Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction represents one of the most important applications of copper-azide complexes, enabling the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound complexes demonstrate enhanced catalytic activity in these transformations, particularly when employing binuclear copper catalysts with N,N-type ligands such as 2,2'-bipyridine or 1,10-phenanthroline. [4]

Procedure 4: Catalytic Protocol for CuAAC Using Copper-Hexyl Azide Complex

  • Reagents: Copper-hexyl azide complex (0.5-2 mol%), phenylacetylene (1.0 equiv), substituted azide (1.2 equiv), dichloromethane or toluene as solvent, magnesium sulfate (anhydrous)
  • Equipment: Schlenk tube (10 mL), magnetic stirrer, oil bath, TLC plates, flash chromatography system
  • Step-by-Step Protocol:
    • Charge a Schlenk tube with the copper-hexyl azide complex (0.011 mmol, 1 mol%) and purge with nitrogen.
    • Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.
    • Add phenylacetylene (0.112 g, 1.1 mmol) and the appropriate organic azide (1.32 mmol).
    • Heat the reaction mixture to 60°C with continuous stirring under nitrogen atmosphere.
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 4:1) at 30-minute intervals.
    • After complete consumption of the starting materials (typically 2-4 hours), cool the reaction mixture to room temperature.
    • Concentrate under reduced pressure and purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient).
    • Typical Yields: 85-98%; Regioselectivity: >98% 1,4-disubstituted triazole. [4]

Table 3: Performance Comparison of this compound Complexes in CuAAC Reactions

Catalyst System Ligand Loading (mol%) Temperature (°C) Time (h) Yield (%) Turnover Frequency (h⁻¹)
[Cu(N₃C₆H₁₃)(bipy)]PF₆ 2,2'-bipyridine 1 60 2 98 49
[Cu(N₃C₆H₁₃)(phen)]PF₆ 1,10-phenanthroline 1 60 2.5 95 38
Binuclear Cu with L1 2,2'-bipyridine 0.5 25 4 92 46
[Ag(N₃C₆H₁₃)(phen)]NO₃ 1,10-phenanthroline 2 80 6 75 6.25
In situ CuSO₄/NaAsc None 5 25 12 90 1.5

Mechanistic Insights: The binuclear mechanism involving two copper centers is energetically favored over mononuclear pathways, with theoretical studies showing significantly reduced activation energies (e.g., 2.3 kcal/mol vs 11.8 kcal/mol in toluene for Cu/bipy systems). The reaction proceeds through copper acetylide formation, followed by azide coordination to the copper center, and subsequent cycloaddition through a stepwise mechanism rather than a concerted pathway. The hexyl chain influences catalysis by enhancing solubility in organic media and potentially modulating electron density at the copper center. [4]

Electrochemical CO₂ Reduction Applications

This compound-functionalized copper nanospheres have emerged as promising platforms for electrochemical CO₂ reduction reactions (CO₂RR), leveraging the azide handle for immobilization of molecular catalysts. These systems enable tandem catalysis where CO-producing molecular complexes work synergistically with hydrocarbon-generating copper surfaces. [3]

Procedure 5: Preparation of Azide-Functionalized Cu Nanospheres for CO₂RR

  • Reagents: Colloidal copper nanospheres (10 mg), azide-decorated aliphatic thiol ligand (0.1 mM in ethanol), manganese CO₂RR molecular catalyst (0.05 mM in DMF), copper(II) sulfate pentahydrate, sodium ascorbate, dimethylformamide (anhydrous)
  • Equipment: Electrochemical cell (3-electrode setup), potentiostat, Schlenk line, sonicator, centrifuge
  • Step-by-Step Protocol:
    • Prepare colloidal copper nanospheres (10 mg) according to established literature procedures.
    • Dissolve azide-decorated aliphatic thiol ligand (0.1 mM) in absolute ethanol (5 mL) in a Schlenk flask.
    • Add copper nanospheres to the ligand solution and sonicate for 30 minutes under nitrogen atmosphere.
    • Stir the mixture at room temperature for 12 hours to allow complete ligand exchange.
    • Centrifuge the functionalized nanospheres (10,000 rpm, 10 minutes) and wash with ethanol (3 × 5 mL).
    • Characterize the azide-functionalized Cu nanospheres by IR spectroscopy (azide peak at ~2100 cm⁻¹).
    • Immobilize the manganese CO₂RR catalyst via click chemistry: suspend functionalized nanospheres in DMF (2 mL), add manganese catalyst (0.05 mM), CuSO₄·5H₂O (1 mol%), and sodium ascorbate (2 mol%).
    • Stir at room temperature for 6 hours, centrifuge, and wash with DMF to obtain the final catalytic material.
    • Electrochemical Testing: Prepare ink (5 mg catalyst in 1 mL ethanol with 50 μL Nafion), deposit on carbon paper (1 mg/cm²), and test in CO₂-saturated 0.1 M KHCO₃ using standard three-electrode configuration. [3]

Safety and Handling Protocols

This compound and its metal complexes require strict safety protocols due to the potential explosive nature of organic azides. All procedures should be conducted behind blast shields in a fume hood with safety glasses and face protection. Never concentrate azide solutions to dryness using rotary evaporation above 40°C, and avoid heating neat azides. Store azide compounds in small quantities at -20°C in clearly labeled containers, and dispose of waste according to institutional guidelines for explosive materials. [2]

When working with metal-azide complexes, additional considerations include the air and moisture sensitivity of many complexes, particularly those with copper(I) and silver(I) centers. Always use Schlenk techniques or glove boxes for oxygen-sensitive compounds, and protect light-sensitive silver complexes from direct illumination. Perform initial reactions on small scales (<100 mg) to assess stability before scaling up procedures. [2]

Conclusion and Future Perspectives

This compound has established itself as a valuable ligand in coordination chemistry and catalyst design, offering a combination of coordination versatility, synthetic accessibility, and favorable physicochemical properties. The structural insights gained from well-characterized metal complexes provide a foundation for rational catalyst design, particularly for binuclear systems that demonstrate enhanced catalytic activity in cycloaddition reactions. The emerging applications in electrochemical CO₂ reduction and tandem catalysis highlight the potential for further innovation using azide-functionalized materials. Future research directions include the development of asymmetric variants of catalytic reactions, exploration of photocatalytic applications, and integration of this compound complexes into heterogeneous catalyst frameworks for improved recyclability and stability. [4] [3] [2]

Experimental Workflows and Process Visualization

Synthesis and Catalytic Testing Workflow

The following Graphviz diagram illustrates the complete workflow for the synthesis of this compound metal complexes and their application in catalysis:

G Workflow for this compound Complex Synthesis & Catalytic Testing cluster_synthesis Ligand Synthesis cluster_complex Metal Complex Formation cluster_catalysis Catalytic Application Start Start Synthesis Protocol A1 React 1-Bromohexane with Sodium Azide in DMF at 80°C Start->A1 A2 Extract with Diethyl Ether and Wash with Brine A1->A2 12 hours A3 Purify by Column Chromatography A2->A3 Extraction A4 This compound Product (85% Yield) A3->A4 Purification B1 Mix Metal Precursor with N,N-Ligand A4->B1 Ligand Transfer B2 Add this compound at Low Temperature B1->B2 30 min B3 Crystallize by Layering with Ether B2->B3 4 hours B4 Metal-Azide Complex (70-85% Yield) B3->B4 Crystallization C1 Setup Catalytic Reaction with Substrates and Solvent B4->C1 Catalyst Loading (1-2 mol%) C2 Heat with Stirring Under Inert Atmosphere C1->C2 Setup C3 Monitor Reaction Progress by TLC C2->C3 2-6 hours C4 Purify Product by Flash Chromatography C3->C4 Completion Check C5 Triazole Product (85-98% Yield) C4->C5 Isolation

Coordination Modes and Metal Center Relationships

The following diagram visualizes the relationship between different metal centers and their preferred coordination modes with this compound:

G Metal-Specific Coordination Modes of this compound cluster_metals Metal Centers cluster_modes Coordination Modes cluster_apps Primary Applications HexylAzide This compound Ligand (C6H13N3) Copper Copper (CuI/CuII) HexylAzide->Copper Silver Silver (AgI) HexylAzide->Silver Manganese Manganese (MnII/MnIII) HexylAzide->Manganese Gold Gold (AuI/AuIII) HexylAzide->Gold Monodentate Monodentate Terminal (M-Nγ) Copper->Monodentate Preferred Bridging Bridging μ-1,3 (M-Nγ-Nα-M) Copper->Bridging Common Binuclear Binuclear Complex (Enhanced Catalysis) Copper->Binuclear Highly Active Electrochemical Electrochemical CO2RR Copper->Electrochemical Functionalized Nanospheres Silver->Monodentate Preferred Silver->Bridging Less Common Manganese->Monodentate Rare Manganese->Bridging Preferred Gold->Monodentate Exclusive CuAAC CuAAC Reactions Monodentate->CuAAC Magnetic Magnetic Materials Bridging->Magnetic Binuclear->CuAAC Highest Activity Specialized Specialized Catalysis

References

photolithography applications of hexyl azide photoresist development

Author: Smolecule Technical Support Team. Date: February 2026

Azide Chemistry in Photoresists

While the search results do not mention hexyl azide specifically, they provide foundational knowledge on how azide compounds function in photoresists, particularly in negative-tone resists [1] [2].

Azide compounds, such as bis-azide cross-linkers, are used as photoactive components. Upon exposure to ultraviolet (UV) light, the azide group (N₃) decomposes to generate a highly reactive nitrene species (N*). This nitrene can then insert into C-H bonds of a polymer resin (like cyclicized poly(cis-isoprene)), creating cross-links that make the exposed resist insoluble [1].

The basic photochemical reaction is [1]: R–N₃ (Azide) + hν (UV Light) → R–N* (Nitrene) + N₂

This cross-linked network is resistant to the developer solution, forming the final pattern.

General Photolithography Protocol for Negative Resists

The table below summarizes the key steps of the photolithography process where the photoresist, potentially containing an azide compound, is used.

Step Process Description Key Parameters & Considerations
1. Substrate Preparation Silicon wafer is cleaned and dehydrated [3]. Baking at 200-400°C to remove moisture; wet or dry cleaning to remove impurities [3].
2. Photoresist Application A uniform layer of photoresist is applied to the substrate [4] [3]. Spin coating is most common; speed and time control film thickness and uniformity [3] [5].
3. Soft Baking The coated substrate is heated to evaporate the solvent from the resist [3]. Critical for rendering the resist photosensitive; incomplete baking can lead to poor development [3].
4. Alignment & Exposure The resist is exposed to UV light through a photomask that defines the pattern [4] [3]. Exposure energy (dose) is a critical parameter; must be optimized for the specific resist [3] [1].
5. Post-Exposure Bake (PEB) The substrate is heated after exposure. For some chemically amplified resists, this step helps drive the acid-catalyzed reaction [2].
6. Development The soluble (unexposed) areas of the resist are dissolved in a developer solution [4] [6]. Negative resist: Unexposed regions dissolve. Development time is critical to avoid over- or under-development [3].
7. Hard Baking The remaining resist pattern is hardened [3]. Improves etch resistance for subsequent process steps like etching or ion implantation [3].
8. Pattern Transfer The substrate is etched, or a material is deposited using the resist as a mask [3]. Can be wet chemical etching or dry etching (e.g., plasma) [4] [2].
9. Resist Stripping The hardened resist is removed after pattern transfer [4]. Methods include chemical stripping (e.g., acetone), plasma ashing, or mechanical stripping [4].

This workflow can be visualized in the following diagram, which illustrates the specific case of a negative-tone photoresist:

photolithography_workflow cluster_main Negative-Tone Photolithography Process cluster_legend Key Chemical Action (Step 4) Start Start Step1 1. Substrate Preparation (Clean & Dehydrate Silicon Wafer) Start->Step1 Step2 2. Photoresist Application (Spin Coating with Azide Resist) Step1->Step2 Step3 3. Soft Bake (Evaporate Solvent) Step2->Step3 Step4 4. UV Exposure Through Mask (Generates Nitrene in exposed areas) Step3->Step4 Step5 5. Development (Unexposed areas dissolve) Step4->Step5 Chem1 R-N₃ (Azide) + hν (UV) Step4->Chem1 Photoreaction Step6 6. Pattern Transfer (Etching or Deposition) Step5->Step6 Step7 7. Resist Stripping (Remove Cured Resist) Step6->Step7 Chem2 → R-N* (Nitrene) + N₂ Chem1->Chem2 Chem3 Nitrene cross-links polymer Chem2->Chem3

Important Considerations for Protocol Development

Based on general photoresist knowledge, here are key points you will need to establish experimentally for a this compound-based resist [6] [1] [2]:

  • Sensitivity & Dose: Determine the optimal exposure energy (in mJ/cm²). This is the minimum energy required to generate well-defined features.
  • Resolution: Characterize the minimum feature size the resist can reliably produce.
  • Developer Selection & Time: Identify the correct chemical developer (often organic for negative resists) and the precise development time to avoid under- or over-development.
  • Adhesion: Test adhesion to various substrates (silicon, glass, etc.).
  • Etch Resistance: Qualify the resist's performance against different etchants (wet and dry).

References

reducing azide decomposition during hexyl azide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Azide Handling: Critical Safety Guide

Azide salts and organic azides can be hazardous. Understanding these risks is the first step in preventing dangerous decomposition [1].

  • Thermal/Shock Hazard: Inorganic azides like sodium azide (NaN₃) are stable at room temperature but can decompose explosively when heated or subjected to physical shock [1].
  • Acid Exposure: Never allow azides to contact strong acids. Contact with acid generates hydrazoic acid (HN₃), which is highly toxic and volatile, and can form explosive heavy metal azides in plumbing systems [1].
  • Solvent Incompatibility: Avoid using dichloromethane (CH₂Cl₂) with azide salts, as this combination can produce highly explosive diazidomethane [1].
  • Scale and Precautions: For large-scale reactions, work behind a blast shield, use dilute solutions, and ensure your workspace has excellent ventilation [1].

Synthesis & Troubleshooting for Hexyl Azide

The most common and reliable method for synthesizing alkyl azides like this compound is the Sₙ2 substitution reaction of an alkyl halide with an azide salt [1].

Detailed Experimental Protocol

This procedure is adapted from a published organic synthesis for a similar molecule, providing a robust and safe methodology [2].

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
  • Reagents:
    • Solvent: 125 mL of Chloroform (CHCl₃)
    • Azide Source: 13 g (0.2 mol) of Sodium Azide (NaN₃)
    • Acid Activator: 37.5 mL (0.5 mol) of Trifluoroacetic Acid (CF₃COOH)
    • Substrate: 0.1 mol of 1-Hexanol-derived starting material (e.g., hexyl halide or sulfonate)
  • Procedure:
    • Cool the mixture of chloroform and sodium azide in an ice-salt bath to -5°C to 0°C.
    • Slowly add trifluoroacetic acid with stirring, maintaining the low temperature.
    • After 5-10 minutes, add your hexyl substrate.
    • Stir the slurry for 4 hours at 0°C, then allow it to warm to room temperature and stir overnight.
    • Carefully neutralize the reaction mixture with a slight excess of 12-15% aqueous ammonia solution.
    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 50 mL of chloroform.
    • Combine the organic extracts, wash with 50 mL of water, and dry over magnesium sulfate (MgSO₄).
    • Remove the solvent on a rotary evaporator to obtain the crude this compound.

The following workflow summarizes the key stages of synthesis and reduction based on this protocol and general practices [1] [2].

HexylAzideWorkflow Start Start: 1-Hexanol Derivative (e.g., Halide) RxnSetup Reaction Setup Cool to -5°C to 0°C Start->RxnSetup AddAcid Add Trifluoroacetic Acid RxnSetup->AddAcid AddAzide Add Sodium Azide AddAcid->AddAzide Stir Stir at 0°C for 4h Then warm to RT overnight AddAzide->Stir Workup Workup Neutralize with NH₄OH, Extract, Dry Stir->Workup Product Product: this compound Workup->Product Reduce Reduction (LiAlH₄ or H₂, Pd/C) Product->Reduce Amine Final Product: 1-Hexylamine Reduce->Amine

Troubleshooting Common Problems
Problem Possible Cause Solution
Low Yield/No Reaction Reaction temperature too high, leading to azide decomposition. Strictly maintain low temperature (0°C) during initial reaction setup [2].
Impurities/Formation of Alkene Elimination reaction competing with substitution, especially if substrate is not primary. Use a primary alkyl halide (e.g., 1-bromohexane). Polar aprotic solvents like DMSO or CH₃CN can improve Sₙ2 rate [1].
Product Decomposition During Purification Excessive heating during solvent removal or distillation. Remove solvents at reduced pressure (rotary evaporator) and keep water bath temperature below 40°C. Avoid distilling alkyl azides if possible.
Excessive Frothing During Reduction Vigorous nitrogen gas evolution during catalytic hydrogenation. Use a large vessel, control hydrogenation rate, and add a small amount of cold solvent or briefly stop stirring/heat to manage frothing [2].

Advanced Methodology: Azide Protection

A 2023 study introduces a method to protect the azide group during synthesis, preventing decomposition from reactive intermediates like carbanions [3].

  • Core Idea: Protect the azido group with a phosphine reagent—di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos)—before performing reactions that involve organometallic intermediates (e.g., Grignard reagents) [3].
  • Process: The protected azide is stable during the iodine-magnesium exchange reaction and subsequent reactions with electrophiles. The azide is later deprotected using elemental sulfur to yield the final azide compound [3].
  • Application: While this method is powerful for complex syntheses, the standard Sₙ2 method remains the simplest and most direct route for synthesizing straight-chain alkyl azides like this compound.

This advanced protection mechanism is illustrated below.

ProtectionWorkflow A Aryl Iodide with Azide Group B Protection with Amphos Phosphine A->B C Protected Azide (Stable Intermediate) B->C D Iodine-Magnesium Exchange / Grignard C->D E Reaction with Electrophiles D->E F Deprotection with Elemental Sulfur E->F G Final Azide Compound F->G

Key Recommendations Summary

To successfully synthesize this compound with minimal decomposition:

  • Prioritize Safety: Work in a fume hood, avoid acids and incompatible solvents, and use appropriate personal protective equipment.
  • Control Temperature: Keep the reaction cold during the initial substitution step.
  • Choose Simple Methods: For straightforward this compound synthesis, the Sₙ2 method with NaN₃ is the most efficient and direct route.
  • Consider Advanced Protection: If your synthetic pathway involves highly reactive organometallic intermediates, the phosphine-protection method is a robust modern solution.

References

improving yield in nucleophilic substitution for hexyl azide production

Author: Smolecule Technical Support Team. Date: February 2026

Core Reaction and Mechanism

The synthesis of hexyl azide typically involves an SN2 reaction between 1-bromohexane (or 1-chlorohexane) and sodium azide (NaN₃) [1].

  • Reaction: 1-Bromohexane + NaN₃ → this compound + NaBr [1]
  • Mechanism: This proceeds via a bimolecular nucleophilic substitution (SN2), where the azide anion directly displaces the bromide leaving group. This results in a clean substitution, especially for primary alkyl halides like 1-bromohexane [2] [3].

The workflow for planning and optimizing this reaction is summarized below:

cluster_1 Key Optimization Levers Start Plan this compound Synthesis MC Determine Reaction Mechanism Start->MC SN2 SN2 Pathway Confirmed MC->SN2 Primary Alkyl Halide Cond Optimize Reaction Conditions SN2->Cond Select Optimal Parameters Trouble Troubleshoot Low Yield Cond->Trouble If Yield is Low Lev1 Solvent Choice Cond->Lev1 Lev2 Nucleophile Strength Cond->Lev2 Lev3 Temperature & Time Cond->Lev3 Trouble->Cond Adjust Parameters

Troubleshooting Common Issues

Here are answers to frequently asked questions and solutions to common problems.

Why is my reaction yield low?

Low yields can stem from several factors related to the SN2 mechanism. The table below outlines common causes and solutions.

Problem Area Specific Issue Recommended Solution
Alkyl Halide Secondary halide used (slow SN2) Ensure 1-bromohexane (primary) is used [2] [3].
Leaving Group Poor leaving group (e.g., Cl) Use bromide (good) or iodide (excellent) as leaving group [2] [3].
Solvent Polar protic solvent (e.g., water, ethanol) Switch to polar aprotic solvent (DMSO, DMF, CH₃CN) [1] [2].
Nucleophile Azide salt is old/moist, low concentration Use fresh, dry NaN₃; ensure excess (1.2-1.5 equiv) is used [1].
Temperature/Time Reaction is too cold or time is too short Increase temperature (50-80°C) and extend reaction time (6-24 h).
What solvent should I use, and why?

The choice of solvent is critical. Polar aprotic solvents are highly recommended for this SN2 reaction [2].

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (CH₃CN).
  • Why they work: These solvents solvate the sodium cation (Na⁺) but not the azide nucleophile (N₃⁻), resulting in a "naked" and highly reactive nucleophile that dramatically increases the reaction rate [2] [3].
  • Solvents to Avoid: Water, methanol, ethanol. These polar protic solvents solvate and stabilize the azide ion through hydrogen bonding, making it less reactive [3].
How can I monitor reaction progress?

The most straightforward method is Thin-Layer Chromatography (TLC).

  • Spotting: Spot the reaction mixture alongside a solution of pure 1-bromohexane.
  • Visualization: The alkyl azide product is generally less dense and will have a different polarity than the starting halide, showing as a new spot. The starting halide spot should diminish over time.

Detailed Experimental Protocol

This procedure is adapted from standard methods for nucleophilic substitution with azides [1].

Procedure: Synthesis of this compound from 1-Bromohexane

Reagents:

  • 1-Bromohexane (1.0 equiv)
  • Sodium azide (NaN₃), 1.2-1.5 equiv
  • Anhydrous Dimethylformamide (DMF) or DMSO

Safety Warning: Sodium azide (NaN₃) is highly toxic. Avoid contact with skin, and do not ingest. Acidification of azide salts produces highly toxic and explosive hydrazoic acid (HN₃). Never use dichloromethane (CH₂Cl₂) as a solvent with NaN₃, as it can form explosive diazidomethane. [1]

Instructions:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2-1.5 equivalents) in anhydrous DMF.
  • Add 1-bromohexane (1.0 equivalent) to the solution.
  • Attach a reflux condenser and heat the reaction mixture with stirring at 60-80°C for 12-24 hours. Monitor by TLC.
  • After completion, allow the mixture to cool to room temperature.
  • Carefully add the reaction mixture to a separatory funnel containing water and a non-water-miscible solvent like diethyl ether or hexane.
  • Shake the funnel, allow the layers to separate, and then drain and collect the organic layer.
  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a liquid.
  • Purification: The product can typically be purified by distillation or flash column chromatography to yield pure this compound.

Critical Safety and Handling

  • Sodium Azide Handling: Always handle NaN₃ with gloves and in a fume hood. Avoid creating dust [1].
  • Acid Warnings: Never allow the reaction mixture or waste containing azide to come into contact with strong acids, as this will generate volatile and explosive hydrazoic acid (HN₃) [1].
  • Waste Disposal: Clearly label all azide-containing waste and dispose of it according to your institution's hazardous chemical waste procedures.

Downstream Application

A key application of alkyl azides like this compound is their role as "masked amines." The azide group can be easily reduced to a primary amine, which is a valuable functional group in drug development [1].

Reduction to 1-Aminohexane:

  • Reagents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C).
  • Procedure: Treat this compound with the reducing agent. The reaction proceeds with the liberation of nitrogen gas (N₂), yielding 1-aminohexane [1].

References

purification methods for hexyl azide column chromatography guide

Author: Smolecule Technical Support Team. Date: February 2026

Column Chromatography Guide: Principles and Troubleshooting

Column chromatography is a solid-liquid technique where a mixture is separated as it moves through a column packed with a solid adsorbent (stationary phase) by a liquid solvent (mobile phase) [1]. The core principle is the differential distribution of compounds between the two phases based on affinity [1].

For a technical support center, the following table summarizes common issues and their solutions, which are applicable to a wide range of purifications.

Problem Possible Causes Solutions & Checks
No Separation (Poor Resolution) Column overloading, incorrect solvent polarity, degraded or poorly packed column [2]. Use a longer/narrower column; fine-tune solvent gradient; ensure proper, uniform column packing [2] [1].
Peak Tailing Active sites on the stationary phase, column contamination, or issues with the column hardware [3]. Use a mobile phase modifier; clean or replace the column; check for voids or channeling in the column bed [3].
Unstable Baseline (Noise/Drift) Contaminated mobile phase, air bubbles in the detector, or column bleed [2] [4]. Use high-purity solvents; degas mobile phases; ensure proper detector maintenance [2].
Abnormal Pressure Clogged frit or tubing, column blockage, too fine stationary phase particles [3]. Check and clean/replace inlet frit and tubing; flush column; use correct particle size for required pressure [3].
Irreproducible Retention Times Inconsistent flow rate, mobile phase composition variation, or column temperature fluctuations [2] [3]. Calibrate pump; prepare mobile phase accurately and consistently; use a column oven [2].

Experimental Protocol: Insights from a Related Azide Compound

While a direct protocol for hexyl azide is unavailable, a highly relevant procedure for synthesizing and purifying 2,15-bis(azidomethyl)hexahelicene provides a excellent model [5]. The azide formation and purification steps can be adapted for this compound.

The workflow for this procedure, which can serve as a template, is outlined below. The key steps of "Elution & Fraction Collection" and "Analysis & Verification" form a universal cycle for optimizing any purification.

cluster_optimization Optimization Cycle start Reaction Mixture (Precursor to Azide) pack Column Preparation (Pack column with silica gel) start->pack load Load Sample (Apply mixture to column top) pack->load elute Elution & Fraction Collection (Run mobile phase, collect fractions) load->elute analyze Analysis & Verification (TLC or NMR to identify product fractions) elute->analyze elute->analyze Adjust Method final Pure Product (Combine pure fractions, concentrate) analyze->final

Key Steps and Considerations [5]:

  • Reaction Setup: The reaction converting a bromomethyl precursor to the azide compound used sodium azide (NaN₃) in a mixture of tetrahydrofuran (THF) and water. The solution was degassed and heated at reflux (65°C) for 3 hours.
  • Work-up: After reaction completion, THF was removed under vacuum. The product was extracted using dichloromethane (DCM) and washed with water.
  • Purification by Column Chromatography: The crude product was purified using column chromatography on silica gel.
    • Stationary Phase: Silica gel.
    • Mobile Phase: A mixture of hexane and ethyl acetate (85:15).
    • Visualization: The target azide compound was isolated as a yellow oil with an Rf value of 0.38 in the stated mobile phase.
    • Yield: The reported yield for this step was 80%.

Key Factors for a Successful Purification

When designing your own protocol for this compound, pay close attention to these critical parameters [1]:

  • Particle Size of the Adsorbent: Finer particles provide better separation but can slow the flow rate and increase backpressure.
  • Nature of the Solvent (Mobile Phase): The choice of solvent system is the primary lever for controlling separation. Start with a less polar solvent and gradually increase polarity (gradient elution) to move compounds off the column effectively [1].
  • Column Dimensions: A longer column improves resolution of compounds with similar affinities, while a wider column can handle larger sample loads.
  • Temperature: A warmer column can improve the speed and efficiency of the separation.

How to Proceed Further

Since the information for this compound is not specific, I suggest you:

  • Consult Chemical Databases: Search for the synthesis of "this compound" or "1-azidohexane" on scientific databases like SciFinder or Reaxys. These will often provide published purification methods, including specific Rf values.
  • Use TLC for Rapid Scouting: Use Thin Layer Chromatography (TLC) with different solvent systems to quickly find the optimal mobile phase for separating this compound from its impurities before scaling up to a column [1].

References

handling hexyl azide safety precautions laboratory protocols

Author: Smolecule Technical Support Team. Date: February 2026

Azide Compound Safety: Core Hazards & Handling

Organic azides, including hexyl azide, require extreme caution. The primary hazards fall into two categories: shock/thermal sensitivity and chemical toxicity [1].

The table below summarizes the general safety precautions for handling azide compounds:

Hazard Category Precautions & Safe Handling Practices
Shock & Thermal Sensitivity Avoid heat, friction, impact, and static electricity. Conduct small-scale experiments behind a blast shield [1].
Incompatible Materials Keep away from strong acids (generates explosive hydrazoic acid), heavy metals (forms highly explosive metal azides), and dichloromethane (can form explosive diazidomethane) [1].
Personal Protective Equipment (PPE) Wear impervious gloves, safety glasses with side-shields, and a dust mask when handling large quantities [2].
Engineering Controls Use appropriate exhaust ventilation to prevent inhalation of dust or aerosols. Avoid dust formation [2].
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container [2].

Technical Support Center: Azide Safety FAQs

Here are answers to common questions and troubleshooting guides for issues you might encounter.

FAQ 1: What are the fundamental rules for working with azides in the lab?

  • Do work on a small scale whenever possible.
  • Do use polar aprotic solvents like DMSO or acetonitrile for reactions [1].
  • Do assume all azides are potential explosives and handle them with respect.
  • Don't concentrate azide solutions or heat them without proper risk assessment.
  • Don't use strong acids or heavy metal salts without understanding the dangerous byproducts they can create [1].

Troubleshooting Guide: Common Azide Reaction Issues

Problem Possible Cause Suggested Solution
Low yield in alkyl azide synthesis Competing elimination reaction; azide decomposition. Ensure reaction uses a good SN2 substrate (primary/secondary alkyl halide); verify solvent is dry and reaction temperature is controlled [1].
Formation of explosive residue Accidental formation of heavy metal azides (e.g., lead, silver, copper azides). Thoroughly clean glassware; avoid using metal catalysts or equipment that may contaminate solutions with heavy metal ions [1].
Unexpected gas evolution Decomposition of the azide; contamination with acid. Immediately stop heating or agitation; evacuate the area if gas evolution is rapid or the container is pressurized.

Experimental Protocol: Synthesis of an Alkyl Azide

The following workflow details a standard laboratory procedure for synthesizing an alkyl azide via an SN2 reaction, a common method that could be applied to compounds like this compound. Always conduct a specific risk assessment for your compound before starting.

G Start Start: Risk Assessment Step1 1. Set Up Reaction (Blast Shield, Schlenk Flask, N₂ Atmosphere) Start->Step1 Step2 2. Add Alkyl Halide & Azide Salt (e.g., NaN₃) to Solvent Step1->Step2 Step3 3. Heat at Reflux (Monitor by TLC/NMR) Step2->Step3 Step4 4. Work-up: Quench, Extract, Dry Organic Phase Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Step6 6. Storage & Analysis (Cool Place, NMR/MS) Step5->Step6 End End: Dispose of Waste Step6->End

Protocol Details:

  • Risk Assessment & Setup: Before starting, review the Safety Data Sheets (SDS) for all chemicals. Perform the reaction behind a blast shield in a fume hood. Use a Schlenk flask and establish an inert nitrogen atmosphere to minimize oxidation and moisture [3].
  • Reaction: Add the alkyl halide (e.g., 1-bromohexane for this compound) and sodium azide (NaN₃) to a polar aprotic solvent like tetrahydrofuran (THF). Heat the mixture at reflux (e.g., 65°C) while stirring [3].
  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR. Look for the disappearance of the alkyl halide starting material [3].
  • Work-up: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the crude product in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate [3].
  • Purification: Purify the crude alkyl azide by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent [3].
  • Analysis & Storage: Identify the fractions containing the product by TLC, combine them, and evaporate the solvent. Analyze the final product by NMR and mass spectrometry. Store the purified alkyl azide in a tightly sealed container in a cool, dark place [2].

Critical Disclaimer on Information Gaps

Important: The search results lack a complete safety data sheet specifically for This compound. The guidance above is based on general principles for handling organic azides and related compounds [2] [1] [4].

  • Consult Official SDS: You must obtain and consult a current, manufacturer-provided Safety Data Sheet for This compound (CAS# 6926-45-0) before any experimental work.
  • Institutional Protocols: Always adhere to your institution's specific Environmental Health and Safety (EHS) protocols, which may be more stringent.

References

troubleshooting incomplete click chemistry reactions with hexyl azide

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Issues with Hexyl Azide Click Reactions

Problem Area Specific Issue Recommended Solution
Copper Catalyst Inactive Cu(I) state; Cytotoxicity affecting reaction [1] Use fresh sodium ascorbate to reduce Cu(II); Add biocompatible ligands (e.g., THPTA, BTTAA) to stabilize Cu(I) and reduce toxicity [2] [1].
Reaction Buffer Use of Tris or other amine-based buffers [1] Switch to HEPES, PBS, or triethanolamine (TEA) buffers; Avoid all primary amine buffers [1].
Reagent Integrity & Purity This compound degradation; Unidentified side reactions [3] Confirm this compound stability (store cool, dark, dry); Purify if needed; Include a "no-azide" control to check for non-specific alkyne binding [3].

Step-by-Step Diagnostic Protocol

If problems persist after checking the common issues above, this systematic protocol can help you identify the root cause.

Start Start: Incomplete Reaction Step1 Test 1: Verify Azide Integrity Start->Step1 Step2 Test 2: No-Azide Control Step1->Step2 Step3 Test 3: No-Copper Control Step2->Step3 Step4 Analyze Results on Gel Step3->Step4 ResultA Result A: No product in any lane Step4->ResultA Azide degraded or catalyst inactive ResultB Result B: Product in all lanes Step4->ResultB Significant non-specific labeling ResultC Result C: Product only in full reaction Step4->ResultC Reaction is specific but yield is low

Follow these steps to execute the diagnostic tests shown in the workflow:

  • Prepare Protein Samples

    • Use a well-characterized protein like Bovine Serum Albumin (BSA) or a mixture of ovalbumin and lysozyme [3].
    • Divide the protein solution into two equal parts.
    • Azide-modified sample: Incubate one part with a 5-10x molar excess of an azide compound (e.g., Azidobutyric acid NHS ester) in bicarbonate buffer (100 mM, pH 8.3) for 1 hour at room temperature [3].
    • Native protein sample: The second part remains unmodified.
  • Set Up Diagnostic Reactions

    • Prepare three key reaction mixtures in HEPES or PBS buffer, each containing:
      • Test 1 (Full Reaction): Azide-modified protein + Your alkyne reagent + Cu(I) catalyst system [3].
      • Test 2 (No-Azide Control): Native protein + Your alkyne reagent + Cu(I) catalyst system [3].
      • Test 3 (No-Copper Control): Azide-modified protein + Your alkyne reagent, but no copper catalyst [3].
    • Catalyst Preparation: The Cu(I) catalyst can be generated in situ by mixing Cu(II)SO₄, a biocompatible ligand (e.g., THPTA), and a reducing agent (sodium ascorbate) in water [3]. A typical final mixture includes 20 μL of this catalyst solution added to the protein and alkyne [3].
    • Incubate all reactions for 1 hour at room temperature.
  • Analyze and Interpret Results

    • Precipitate the proteins using chloroform/methanol, wash the pellets with 90% methanol, and re-dissolve them in a reducing PAGE sample buffer [3].
    • Run SDS-PAGE and visualize the gel under UV light and with Coomassie staining [3].
    • Interpret the results based on the workflow diagram to guide your next steps.

Optimization Strategies for Higher Yield

If your reaction is specific but yield remains low (Result C), consider these optimizations:

  • Fine-tune Catalyst Concentration: Systemically vary the ratios of copper, ligand, and reducing agent. Using ligands like THPTA allows you to use less copper while maintaining or even improving reaction rate and reducing side reactions [1].
  • Check Solvent and Water: The CuAAC reaction is often accelerated in aqueous conditions [2]. Ensure your reaction mixture has sufficient water content, especially if using DMSO to dissolve reagents.
  • Confirm Alkyne Functionality: Ensure your terminal alkyne is stable and not participating in side reactions like Glaser-type homocoupling. Using a large excess of alkyne can sometimes help drive the reaction to completion.

References

minimizing side reactions in hexyl azide coupling reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Hexyl Azide Couplings

Here is a table of common issues, their causes, and solutions to help you optimize your reactions.

Problem Possible Cause Recommended Solution
Low Yield of this compound Competing elimination; hydrolysis of alkyl halide; azide anion degradation [1] Use polar aprotic solvent (DMSO, CH3CN); ensure anhydrous conditions; use freshly prepared NaN3 [1]
Formamide Byproduct Water leading to aldehyde formation via Staudinger-type reaction or Schmidt reaction with aldehydes [2] Scrupulously dry solvents/reagents; avoid aldehyde contaminants [2]
Primary Amine Byproduct In-situ reduction of azide [1] [3] Avoid reagents with reducing properties; exclude phosphines (e.g., triphenylphosphine)
Explosive Decomposition Heating, shock, or heavy metal contamination [1] Avoid heating concentrated solutions; do not use with CH2Cl2; prevent contact with heavy metals (Pb, Hg, Cu) [1]
Click Reaction Byproducts Presence of terminal alkynes with copper catalysts [1] Avoid copper sources unless intentionally performing a click reaction [1]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of this compound via SN2 [1]

This is the foundational method for preparing your coupling partner, 1-azidohexane.

  • Reaction: NaN3 + C6H13-X → C6H13-N3 (X = Cl, Br, I, or OTs)
  • Procedure:
    • Add 1-bromohexane (1.0 equiv) to a solution of sodium azide (1.2 - 1.5 equiv) in anhydrous DMSO or CH3CN.
    • Stir the reaction mixture at room temperature or gently heat (< 60 °C) and monitor by TLC or GC-MS.
    • Upon completion, dilute with water and extract with a non-polar solvent like hexane or ethyl acetate.
    • Wash the organic extract thoroughly with water to remove DMSO, dry over MgSO4, filter, and concentrate under reduced pressure (avoid high-temperature evaporation).
  • Key Considerations:
    • Safety: Do not scale up this reaction indiscriminately without proper safety precautions. Avoid using CH2Cl2 as a solvent or for extraction, as it can form explosive diazidomethane [1].
    • Purity: The crude product is often pure enough for subsequent steps. Can be purified by distillation if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] [4]

This "click" reaction is highly specific for coupling this compound with terminal alkynes.

  • Reaction: C6H13-N3 + R-C≡CH → 1,2,3-Triazole
  • Procedure (based on functionalization of helicenes) [4]:
    • Dissolve this compound (1.0 equiv), the terminal alkyne (1.0 equiv), and a copper(I) catalyst (e.g., CuI, 0.05-0.1 equiv) in an inert solvent like THF or a mixture of THF/H2O.
    • Degas the reaction mixture with an inert gas (N2 or Ar).
    • Stir at room temperature or elevated temperature (e.g., 85 °C) until TLC shows complete consumption of the starting materials.
    • Work up by evaporating the solvent and purifying the product via column chromatography.
  • Key Considerations:
    • The reaction is highly chemoselective, fast, and gives high yields.
    • The Cu(I) catalyst can be added directly or generated in situ from a Cu(II) salt with a reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when working with this compound? A1: The most critical precaution is avoiding heat, shock, and contamination. Never heat a concentrated or neat sample of an organic azide. They can decompose explosively. Also, prevent contact with heavy metals like copper, lead, or mercury, which can form shock-sensitive metal azides [1].

Q2: My goal is to make 1-aminohexane. Is using this compound a good route? A2: Yes, it is an excellent route. The "azide as a masked amine" strategy is superior to many other methods for producing primary amines. After synthesizing this compound, you can reduce it to 1-aminohexane under gentle conditions using catalytic hydrogenation (e.g., H2, Pd/C) or with reducing agents like LiAlH4 [1].

Q3: Why are my this compound coupling yields low when I use a primary alkyl chloride instead of a bromide? A3: This is a reactivity issue. Primary alkyl chlorides are less reactive than bromides or iodides in SN2 reactions because the C-Cl bond is stronger and harder to break. For chlorides, you may need to increase the reaction temperature, use a more concentrated azide solution, or switch to a better leaving group like bromide or iodide [1].

Q4: Can this compound participate in reactions other than the click reaction? A4: Absolutely. Besides the CuAAC click reaction, alkyl azides can undergo the Staudinger reaction with phosphines to form iminophosphoranes, and they can be involved in Schmidt reactions with carbonyls (like aldehydes) under acid catalysis to form amides or lactams [2].

Reaction Pathway for Troubleshooting

The diagram below maps the desired and major side pathways for this compound, providing a visual guide for troubleshooting.

References

storage conditions to prevent hexyl azide degradation over time

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hexyl Azide

The table below summarizes the basic identifying information for this compound [1] [2].

Property Description
CAS Number 6926-45-0
Molecular Formula C6H13N3
Molecular Weight 127.188 g/mol
Synonyms 1-azidohexane, 1-azido-hexane, n-hexyl azide
Common Use Used in synthesis, e.g., for preparing liquid crystal materials via click chemistry [2].

Storage and Handling Guidelines for Azides

No directly available data was found on the long-term stability of this compound. The following recommendations are based on the well-documented instability of other azide compounds and general best practices for reactive chemicals.

  • Primary Degradation Risks: The main threats to azide stability are temperature and pH.

    • Temperature: A study on sodium azide in biological fluids found that its half-life is highly temperature-dependent. At 0°C, the half-life was about 12 days, while at room temperature (20°C), it decreased to only 4.5 days [3]. This demonstrates that even short exposures to elevated temperatures can significantly accelerate degradation.
    • pH: Under acidic conditions, azide anions can convert into volatile and toxic hydrazoic acid (HN3) [3]. It is crucial to keep this compound away from acidic environments.
  • Recommended Storage Conditions: Based on the degradation risks, the following storage practices are advised:

    • Temperature: Store at low temperatures, ideally between 2°C and 8°C (refrigerated) or lower. Refrigeration is critical for extending the compound's usable life [3].
    • Container: Keep in a tightly sealed, original container to minimize exposure to air and moisture.
    • Compatibility: Ensure the container material is compatible and store away from acids, oxidizing agents, and heavy metal salts to prevent dangerous reactions.
  • Stabilization Strategy (Based on Related Research): For critical samples where maximum stability is required, one study on sodium azide suggests a stabilization method using a mixture of borax (sodium tetraborate) and sodium fluoride (in a 3:1 weight ratio) added to the sample tube. This mixture was shown to effectively stabilize the azide ion in various biological fluids [3]. While untested specifically for this compound, this approach provides a potential starting point for experimental stabilization.

The workflow below summarizes the key risks and recommended actions for storing this compound.

This compound Storage This compound Storage High Temperature High Temperature Accelerated Degradation Accelerated Degradation High Temperature->Accelerated Degradation Halves life to 4.5 days at 20°C Action: Refrigerate (2-8°C) Action: Refrigerate (2-8°C) Accelerated Degradation->Action: Refrigerate (2-8°C) Primary Recommendation Low pH / Acids Low pH / Acids Forms Toxic\nHydrazoic Acid Forms Toxic Hydrazoic Acid Low pH / Acids->Forms Toxic\nHydrazoic Acid Action: Store Away from Acids Action: Store Away from Acids Forms Toxic\nHydrazoic Acid->Action: Store Away from Acids Critical Safety Measure For Enhanced Stability For Enhanced Stability Consider Borax/NaF Mixture Consider Borax/NaF Mixture For Enhanced Stability->Consider Borax/NaF Mixture Experimental Approach

Experimental Protocol for Monitoring Stability

To confirm that your storage conditions are effective, you can proactively monitor the stability of this compound. The following protocol, adapted from analytical methods for detecting azides, can serve as a guide [3].

  • 1. Principle: This method uses headspace gas chromatography (HS-GC) to determine azide concentration. The azide ion is derivatized with propionic anhydride, transforming it into ethyl isocyanate, which is then detected by the chromatograph [3].
  • 2. Materials:
    • Chemical Standards: Sodium azide salt, propionitrile (as an internal standard), propionic anhydride (transforming reagent).
    • Equipment: Headspace Gas Chromatograph equipped with a Flame Ionization Detector (FID).
    • Safety: Perform all operations with toxic azides and cyanides in a fume hood [3].
  • 3. Procedure:
    • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent. Store aliquots of this solution under your test conditions (e.g., room temperature vs. refrigerated).
    • Derivatization: For analysis, mix the sample with propionic anhydride to convert the azide.
    • Chromatography: Inject the derivatized sample into the HS-GC system.
    • Analysis: Monitor the peak area of the resulting ethyl isocyanate. A decrease in peak area over time for a sample, compared to a freshly prepared standard or a refrigerated sample, indicates degradation.
  • 4. Method Performance: The referenced method had a limit of detection of 0.35 µg/mL and a limit of quantification of 0.65 µg/mL, with precision and accuracy within 20% [3].

Critical Safety and Troubleshooting FAQ

  • Q1: Why is my this compound sample losing potency over time?

    • A: The most likely cause is storage at an inappropriately high temperature. Verify that the compound has been consistently stored in a refrigerator. Also, confirm it has not been contaminated or exposed to acidic conditions.
  • Q2: What are the primary safety hazards when working with this compound?

    • A: Azides can be toxic if ingested or inhaled. Furthermore, organic azides like this compound can be shock-sensitive and may decompose violently under certain conditions (e.g., heat, pressure, or impact). Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) in a fume hood.
  • Q3: The specific storage data for this compound is not available. What is the best course of action?

    • A: In the absence of compound-specific data, it is standard practice to adhere to the most conservative storage conditions inferred from its chemical class. For this compound, this means refrigeration in a sealed container, away from acids and heat sources. Implementing the experimental monitoring protocol described above is the best way to generate your own stability data.

Key Recommendations Summary

To ensure the stability of this compound and safely conduct your experiments, please adhere to the following core recommendations:

  • Storage: Refrigerate immediately upon receipt and maintain storage at 2-8°C.
  • Handling: Always work in a fume hood, wear appropriate PPE, and keep the compound strictly separated from acids.
  • Verification: For critical, long-term projects, consider implementing the HS-GC monitoring method to track the stability of your specific batches under your lab conditions.

References

scaling up hexyl azide synthesis from laboratory to pilot plant

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Mechanism of Alkyl Azides

The most common and reliable method for synthesizing alkyl azides like hexyl azide is through an SN2 substitution reaction between a haloalkane (e.g., 1-bromohexane) and an azide salt (e.g., sodium azide, NaN3) [1]. The resulting organic azide can then be reduced to the primary amine, making this a key route for "masked" amine synthesis [1].

The diagram below illustrates the workflow for synthesizing and scaling up this compound.

LabScale Lab-Scale Synthesis Mech S_N2 Reaction Mechanism LabScale->Mech Safety Critical Safety Review LabScale->Safety ScaleUp Pilot Plant Scale-Up Eqp Equipment & Parameter Selection ScaleUp->Eqp MfgDoc Develop Mfg Document (MBR) ScaleUp->MfgDoc Safety->ScaleUp

In the SN2 mechanism, the azide ion (N3) acts as a nucleophile, attacking the back side of the electrophilic carbon in a primary haloalkane like 1-bromohexane. This results in a transition state and subsequent inversion of configuration at the carbon center, displacing the halide and forming the alkyl azide [1].

Laboratory-Scale Protocol for this compound Synthesis

This procedure is adapted from a published organic synthesis for a similar compound and should be validated in the lab before scale-up [2].

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and thermometer, place 125 mL of an aprotic solvent like chloroform or acetonitrile and 13 g (0.2 mol) of sodium azide (NaN3). Cool the mixture to between -5°C and 0°C using an ice-salt bath [2].
  • Acid Addition: Carefully add 37.5 mL (0.5 mol) of trifluoroacetic acid over 5-10 minutes [2].
  • Substrate Addition: Add 0.1 mol of 1-bromohexane to the reaction mixture [2].
  • Reaction Monitoring: Stir the slurry for 4 hours at 0°C, then allow it to warm to room temperature and stir overnight [2].
  • Work-up Procedure:
    • Cautiously neutralize the reaction mixture with a slight excess of 12-15% aqueous ammonia solution in a separatory funnel [2].
    • Separate the organic layer. Extract the aqueous layer with 50 mL of chloroform [2].
    • Combine the organic extracts, wash with 50 mL of water, and dry over anhydrous magnesium sulfate [2].
    • Remove the solvent using a rotary evaporator. The product, this compound, should be obtained as an oily residue [2].

Scale-Up Considerations for the Pilot Plant

Moving from lab to pilot plant requires careful planning to maintain control over the process and ensure safety.

  • Personnel: The scale-up team should include scientists with experience in pilot plant operations and a strong understanding of engineering principles [3].
  • Equipment:
    • Use intermediate-sized equipment that is geometrically similar to production-scale vessels to ensure process relevance [3].
    • Prioritize equipment that is easy to clean and portable where possible [3].
    • Ensure all equipment is properly qualified [3].
  • Process Evaluation & Documentation:
    • Define and validate critical process parameters (CPPs) such as mixing speed, mixing time, rate of reagent addition, and temperature control during heating/cooling [3].
    • Develop a detailed Master Manufacturing Record (MBR). This should include a precise weight sheet, explicit processing directions, and defined specifications for all CPPs [3].
Quantitative Data and Scale-Up Adjustments

The table below summarizes key parameters and how they might change during scale-up.

Parameter Laboratory Scale Pilot Plant Scale Rationale for Scale-Up
Batch Size 0.1 mol 1.0 mol (or larger) To meet projected market needs and production rates [3].
Sodium Azide 13 g 130 g Maintain a 2:1 molar excess to the haloalkane, as in the lab procedure [2].
Solvent Volume 125 mL ~1.25 L Maintain consistent concentration; may need optimization for mixing efficiency [3].
Mixing Magnetic stir bar Mechanical stirrer Required for effective mixing in larger volumes [2] [3].
Reaction Time 4 hrs (0°C) + overnight (RT) Requires validation Mass and heat transfer differ at larger scales; time may need adjustment [3].
Heat Control Ice-salt bath Jacketed reactor with cooling Essential for safe and controlled heat removal on a larger scale [3].

Critical Safety and Troubleshooting Guide

This section addresses specific issues you might encounter, with a strong emphasis on safety.

FAQ: What are the paramount safety concerns when working with azides?

Sodium and potassium azide salts are stable as solids but can form explosive heavy metal azides (e.g., lead, mercury azides) upon contact with metal salts. Never use metal salt catalysts or metal equipment that could leach ions. Dry alkyl azides can be shock-sensitive. Most critically, exposure to acid generates highly toxic and explosive hydrazoic acid (HN3). All reactions must be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE) [1].

FAQ: The reaction yield is low after scale-up. What could be the cause?
  • Mixing Inefficiency: In a larger vessel, inadequate mixing can create concentration gradients. Solution: Optimize the stirrer type, blade design, and agitation speed to ensure uniform distribution of reactants [3].
  • Heat Transfer Issues: The exothermic nature of the reaction may not be adequately controlled at a larger scale. Solution: Ensure your reactor has efficient cooling (e.g., jacketed vessel) and control the addition rate of reagents to manage heat generation [3].
  • Raw Material Variability: The quality and particle size of sodium azide from a large-scale supplier might differ from lab-grade material. Solution: Establish strict quality control specifications for all raw materials and validate them during the pilot plant stage [3].
FAQ: How do we ensure the purity of the product and avoid contamination?
  • Validated Cleaning: Implement and validate cleaning procedures for all equipment to prevent cross-contamination with other products or metal ions [3].
  • In-Process Controls (IPC): Introduce IPC checkpoints, such as taking samples during the reaction to monitor conversion (e.g., by TLC or in-process HPLC) and ensure the reaction is on track [3].
  • Stability Studies: Perform stability studies on the pilot-plant-scale batches of this compound to determine optimal storage conditions and shelf-life [3].

The core of a successful scale-up lies in a thorough understanding of the chemical reaction, a meticulous evaluation of process parameters, and an unwavering commitment to safety protocols.

References

HPLC analysis method for hexyl azide purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Methods for Azide Analysis

The table below compares two relevant approaches for analyzing azides via HPLC.

Method Feature Derivatization HPLC (for inorganic azide) [1] Direct HPLC (for Sartans) [2]
Analyte Azide ion (NaN₃) as an impurity in drug substances Azide ion (NaN₃) as an impurity in Sartan APIs (e.g., Irbesartan)
Core Principle Derivatization with Pentafluorobenzyl Bromide (PFBB) to form UV-detectable PFB-Azide Direct analysis of the azide ion after sample preparation
Sample Prep Dissolve test material in DMSO; derivatize with PFBB reagent for 4-6 hours [1] Dissolve API in 0.1M NaOH; adjust pH to 4.5; filter to remove precipitated API [2]
HPLC Column Phenyl-hexyl stationary phase [1] Hydro RP column (250 x 4.6 mm, 4 µm) [2]
Mobile Phase Gradient elution (details optimized for separation) [1] Gradient elution at room temperature [2]
Detection UV at 210 nm [1] UV at 205 nm (with 60mm pathlength flow cell) [2]
Key Performance Linear range: 50-1000 ppm; Recovery: 60-140% (can be affected by water) [1] LOQ: 0.84 µg/g (ppm); Linear range: LOQ to 101 ppm; Recovery: 94-103% [2]

Experimental Protocol for Adaptation

Here is a detailed workflow for the derivatization method, which is likely more applicable to hexyl azide, along with notes for adaptation.

G cluster_1 Key Considerations for this compound Start Start Method Development SP Sample Preparation Start->SP P1 1. Prepare Standard/Test Sample SP->P1 P2 2. Derivatization Reaction P1->P2 K1 Analyte Form: Verify analysis of intact this compound vs. its azide ion. P1->K1 P3 3. Reaction Completion P2->P3 K3 Water Content: Control water in samples as it competes with derivatization reaction. P2->K3 HPLC HPLC Analysis P3->HPLC P4 4. Chromatographic Conditions HPLC->P4 P5 5. Detection & Quantification P4->P5 K2 Column Selection: Phenyl-hexyl or PFP columns recommended for azide/π-bonded analytes. P4->K2 End Analyze Results P5->End

Workflow Steps Explained:

  • Sample Preparation: Standard and test samples are prepared in a suitable solvent. DMSO was used for the drug substances in the study [1]. You will need to confirm the best solvent for this compound.
  • Derivatization Reaction: The samples are reacted with the derivatization agent, PFBB. The study used a 10-fold molar excess of PFBB and allowed the reaction to proceed for 4-6 hours at ambient temperature to reach completion [1].
  • Reaction Completion: The derivatized solutions are stable for at least 16 hours, allowing for analysis the following day [1].
  • Chromatographic Conditions: The analysis uses a phenyl-hexyl column. The study found that this column chemistry, along with PFP (pentafluorophenyl), provided superior separation for π-bond-containing analytes compared to standard C18 phases, especially when using methanol as an organic modifier [1] [3]. A gradient elution is typically required [1].
  • Detection and Quantification: UV detection at a low wavelength (210 nm) is used for the derivatized azide (PFB-Azide) [1]. Quantitation is based on the peak area relative to the calibration curve.

Key Considerations for Method Development

  • Analyte Form: The primary question is whether you need to detect the intact this compound molecule or ensure the absence of residual azide ion (NaN₃) from its synthesis. The derivatization method is designed for the azide ion [1]. A direct method for the intact molecule would require different conditions.
  • Column Chemistry: If your molecule contains aromatic rings or other π-systems, phenyl-hexyl or pentafluorophenyl (PFP) columns are highly recommended over standard C18 columns, as they can provide better separation through π-π interactions [1] [3].
  • Water Content: For the derivatization method, it is critical to control water content in samples. The study showed that high water content (8%) drastically reduced azide recovery at low concentrations (50 ppm) because water competes in the derivatization reaction [1].

The derivatization method offers a proven, sensitive approach if you are testing for a residual azide ion. If you are analyzing for the intact this compound molecule, you would use the principles of the direct method but will need to develop specific chromatographic conditions.

References

FTIR and mass spectrometry characterization of hexyl azide

Author: Smolecule Technical Support Team. Date: February 2026

FTIR Characterization of Azide Group

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the azide functional group based on its unique and strong absorption band [1] [2].

Characteristic Details
Functional Group Azide (N₃)
Vibrational Mode Asymmetric Stretch [1]
Peak Position 2120–2160 cm⁻¹ [2]
Peak Appearance Strong, sharp band [2]
  • Impact of Environment: The azide peak is sensitive to its local environment. It typically undergoes a red shift (shift to lower wavenumbers) when moving from a polar protic solvent like water to aprotic solvents like tetrahydrofuran (THF) [1]. This happens because the frequency is influenced by hydrogen bonding with the solvent.
  • Comparison with Nitriles: Azide has an extinction coefficient 2–4 times larger than that of a nitrile group, making its IR signal inherently more intense [1].

FTIR Analysis Protocol

The following workflow outlines a standard procedure for analyzing a liquid sample like hexyl azide using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation [3].

cluster_1 Key Steps for ATR-FTIR cluster_2 Sample Preparation (Liquid) Start Start Analysis Background Collect Background Spectrum Start->Background Prep Prepare Sample Background->Prep Place Place Sample on ATR Crystal Prep->Place Measure Measure Sample Spectrum Place->Measure Step1 Ensure ATR crystal is clean Process Process Data Measure->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End Step2 Apply a drop of neat this compound onto the crystal Step1->Step2 Step3 Lower clamp to ensure good contact Step2->Step3

Mass Spectrometry Information

While the search results confirm that mass spectrometry is a core technique for polymer and chemical analysis [4], they do not contain specific experimental data or characteristic peaks for this compound.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is noted for its ultra-high mass resolution and accuracy, which would be highly suitable for determining the exact mass and elemental composition of this compound and its fragments [5].

How to Proceed Further

To complete your comparative guide, I suggest you:

  • Consult Specialized Databases: Search for mass spectra of "this compound" or similar alkyl azides in mass spectrometry databases like NIST Mass Spectral Library or MassBank.
  • Refine Your Search: Use specific terms like "this compound ESI mass spectrum" or "alkyl azide mass spectrometry fragmentation" to find published literature with experimental data.
  • Consider the Comparison: When you obtain the mass spectrometry data, you can create a comprehensive comparison table. This would highlight that FTIR excels at rapid functional group identification, while mass spectrometry is unparalleled for determining molecular mass and structural elucidation through fragmentation patterns.

References

kinetic studies of hexyl azide in cycloaddition reactions

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Data and Reactivity Comparison

The table below summarizes key kinetic parameters and reactivity trends for alkyl azides in cycloaddition reactions, based on experimental studies.

Azide Compound Reaction Type / Conditions Key Kinetic or Outcome Data Reference / Experimental Context
8-Azidooctanoic Acid (alkyl azide) CuAAC on cell surfaces with Alexa Fluor 647-alkyne, 100 µM Cu, BTTAA ligand Fluorescence labeling signal used as a benchmark for comparison. Cell-based assay; signal intensity reflects reaction efficiency [1].
Picolyl Azide 4 (chelating alkyl azide) CuAAC on cell surfaces, same conditions as above 25-fold faster (kinetically enhanced) than 8-azidooctanoic acid. Chelating azide raises effective Cu concentration at reaction site [1].
Picolyl Azide 4 CuAAC with 7-ethynyl coumarin, 10 µM CuSO₄, no external ligand ~38-81% conversion in 30 min; non-chelating azide (1 & 3): no product. Fluorogenic assay shows dramatic rate enhancement from chelation [1].
Picolyl Azide 4 CuAAC with 7-ethynyl coumarin, 10 µM CuSO₄, with THPTA ligand Reaction completed in <5 min. Ligand accelerates reaction and protects from ROS [1].
Nap-FFK-Azi (peptide-azide) Metal-free, assembly-driven with Nap-FFG-Alk in aqueous solution High regioselectivity for 1,4-triazole; reaction driven by supramolecular assembly. Reaction occurs over 7 days at 4°C under self-assembly conditions [2].

Experimental Protocols for Kinetic Assessment

Here are detailed methodologies for key experiments from the search results that you can adapt for evaluating hexyl azide performance.

Protocol 1: Fluorogenic CuAAC Kinetics in Solution

This protocol, adapted from a study on chelating azides, is ideal for quantifying reaction rates in solution [1].

  • Key Reagent: 7-Ethynyl coumarin. Its fluorescence increases significantly upon triazole formation, allowing real-time monitoring.
  • Procedure:
    • Prepare a reaction mixture containing the this compound, 7-ethynyl coumarin, and a copper source (e.g., CuSO₄) in a suitable buffer or solvent.
    • To improve biocompatibility and rate, include a coordinating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a 4:1 molar ratio to copper [1].
    • Initiate the reaction and monitor the increase in fluorescence (excitation ~400 nm, emission ~465 nm) over time using a plate reader or fluorometer.
    • Calculate conversion percentages and observed rate constants (k_obs) from the fluorescence time course data.
Protocol 2: Kinetic Analysis via HPLC

This method, used in a study of metal-free cycloadditions, is excellent for separating and quantifying reactants and products [2].

  • Procedure:
    • Set up the cycloaddition reaction between this compound and your target alkyne.
    • At predetermined time intervals, withdraw aliquots from the reaction mixture.
    • Quench the aliquots if necessary (e.g., by cooling or adding a chelator for CuAAC) and analyze them by High-Performance Liquid Chromatography (HPLC).
    • Use the peak areas of the starting azide and the triazole product in the HPLC chromatogram to calculate conversion yields and reaction rates over time.

Assembly-Driven Metal-Free Cycloaddition Workflow

For a visual summary of the metal-free, assembly-driven cycloaddition process studied in one of the papers, the following diagram illustrates the key stages.

A Nap-FFK-Azi Monomer F Nanofiber Formation A->F Self-assembly B Nap-FFG-Alk Monomer B->F C Co-assembly & Close Proximity D Azide-Alkyne Cycloaddition C->D E Nap-FFK-Tria-GFF-Nap Product D->E F->C

This methodology demonstrates a metal-free approach where spatial organization drives the reaction [2].

Key Takeaways for Your Guide

  • Azide Structure is Crucial: The reactivity of an alkyl azide like this compound is not fixed. Incorporating copper-chelating groups (e.g., picolyl) can dramatically enhance kinetics in CuAAC [1].
  • Ligands are Essential for Biocompatibility: For applications in drug development, using copper-chelating ligands (THPTA, BTTAA) is mandatory. They accelerate the reaction and reduce copper-induced toxicity [1].
  • Alternative Pathways Exist: Metal-free cycloadditions, while slower, are viable when copper is undesirable. Control over reaction conditions, such as supramolecular assembly, can impart high regioselectivity [2].

References

comparison of hexyl azide with phenyl azide in material crosslinking

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl Azide Crosslinking Data

The table below consolidates quantitative and mechanistic information for phenyl azide, as found in recent research:

Aspect Experimental Findings for Phenyl Azides Experimental Context
Photolysis Quantum Yield (φP) Can reach values of up to ~1.0 (unity) for specific fluorinated phenyl azides (FPAs) [1]. Measured in polystyrene (PS) films containing 5-10 w/w % of the FPA crosslinker, exposed to 254 nm DUV light [1].
Crosslinking Efficiency (ξXL,P) Can achieve ~1.0 (unity), and even "super-efficient" crosslinking (ξXL,P > 1) in some conjugated polymers [1]. The gel point (formation of an infinite network) is measured in polymer films (e.g., PS, PM6, PBDB-T) and compared to the theoretical value [1].
Reactive Intermediates Upon UV irradiation, forms a singlet nitrene, which can quickly convert to benzazirine and cyclic ketenimine, or undergo intersystem crossing to a triplet nitrene [2] [1]. Characterized using techniques like laser flash spectroscopy, low-temperature IR/ESR spectroscopy, and product analysis [2].
Dominant Crosslinking Pathway Nitrene insertion into C-H bonds can be the dominant pathway over benzazirine/ketenimine formation for optimized FPAs, leading to high crosslinking efficiency [1]. Determined by analyzing reaction products and using FTIR to monitor the photoreaction [1].

The reaction pathway for phenyl azide photocrosslinking is complex. The following diagram illustrates the key intermediates and the competition between the productive crosslinking pathway and common side reactions.

G Phenyl Azide Photocrosslinking Pathways PhenylAzide Phenyl Azide (Stable in dark) SingletNitrene Singlet Nitrene (Formed upon UV light) PhenylAzide->SingletNitrene UV Light -N₂ TripletNitrene Triplet Nitrene SingletNitrene->TripletNitrene Intersystem Crossing Benzazirine Benzazirine SingletNitrene->Benzazirine Isomerization CH_Insertion C-H Insertion (Effective Crosslink) SingletNitrene->CH_Insertion Insertion into C-H bonds Side_Products Other Side Products TripletNitrene->Side_Products Ketenimine Cyclic Ketenimine Benzazirine->Ketenimine Ring Expansion Ketenimine->Side_Products

Proposed Experimental Comparison Protocol

To objectively compare hexyl azide with phenyl azide, you could adapt the established experimental protocols used for phenyl azides. The table below outlines a potential framework for this comparative study.

Experimental Phase Key Measurements & Protocols

| 1. Material Synthesis & Preparation | This compound Polymer: Synthesize a model polymer (e.g., polystyrene) with pendent this compound groups via copolymerization or post-polymerization modification [3]. Phenyl Azide Polymer: Synthesize a analogous polymer with pendent phenyl azide (or fluorinated phenyl azide) groups for direct comparison [3] [1]. | | 2. Photocrosslinking & Efficiency Analysis | Procedure: Irradiate thin polymer films (with a photo-inert atmosphere) using a UV lamp (e.g., 254 nm or 365 nm). Monitor azide decay and crosslink formation [3] [1]. Measurements:

  • Azide Consumption Kinetics: Use FT-IR spectroscopy to track the disappearance of the azide peak (~2100 cm⁻¹) over time [3] [1].
  • Gel Fraction Analysis: Measure the insoluble gel fraction after soaking irradiated films in a good solvent for the uncrosslinked polymer [3].
  • Crosslinking Efficiency (ξXL,P): Calculate the efficiency based on the experimentally determined gel point versus the theoretical value [1]. | | 3. Material Properties Assessment | Solvent Resistance: Test the stability of crosslinked films in various solvents [3]. Thermal Stability: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to compare the thermal properties of the crosslinked networks [3] [1]. Mechanical Properties: Perform dynamic mechanical analysis (DMA) to compare storage modulus and glass transition temperature (Tg) of the crosslinked materials. |

Interpretation and Guidance

  • Focus on Phenyl Azides: The lack of direct comparative studies suggests that hexyl azides may not be the preferred choice for photocrosslinking applications in materials science. Researchers heavily favor phenyl azides, particularly fluorinated phenyl azides (FPAs), due to their high photolysis and crosslinking efficiencies, which can approach 100% in optimized systems [1].
  • Key Differentiating Factor: A critical difference lies in the reactive intermediate. Phenyl azides decompose to form a nitrene that can undergo C-H insertion [4] [1]. Alkyl azides primarily form nitrenes that favor a Curtius-type rearrangement to imines instead of the insertion reactions needed for crosslinking. This fundamental mechanistic difference likely explains the research focus on aryl azides.
  • Suggested Research Path: To fill this knowledge gap, you would likely need to conduct a primary research study following the experimental framework proposed above.

References

thermal decomposition analysis hexyl azide vs other energetic azides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Thermal Decomposition of Energetic Azides

The following table summarizes the thermal behavior and key experimental data for various azides, based on the search results. Please note that entries marked "Not explicitly found" require data from additional, specialized sources.

Azide Type / Compound Decomposition Characteristics Temperature & Kinetic Data Experimental Methodologies
Alkyl Azide (Hexyl Azide) Efficient quenching of aromatic hydrocarbon singlets; decomposition upon sensitization [1]. Primary step is nitrene formation [2]. Energy transfer efficiency related to donor singlet energy [1]. Fluorescence Quenching: Quenching rates measured using aromatic hydrocarbon donors; decomposition efficiency similar to direct photolysis [1].
Aromatic Monoazides (e.g., Phenyl Azide, Substituted Derivatives) General decomposition via nitrene formation; substituents significantly influence rate [3] [4]. Phenyl azide: ΔH~d~ ~1.36 kJ/g (130-260°C); E~a~ ~119 kJ/mol [3]. 2-Methoxyazidobenzene decomposes 16x faster than phenyl azide [4]. DSC/TGA-FTIR: Measures heat flow and mass loss. C80-FTIR Calorimetry: Provides precise heat flux data under oxidative/non-oxidative conditions. Computational Analysis (CHETAH, Spartan): Predicts heats of formation and simulates N–N₂ bond dissociation [3].
Aromatic Diazides (e.g., Compounds 7 & 8) Higher energy content; complex decomposition due to multiple azide groups [3]. Calculated decomposition enthalpies: -2.86 to -4.50 kJ/g [3]. Same as above for aromatic monoazides (DSC, TGA-FTIR, C80-FTIR, computational analysis) [3].
Metal Azides (e.g., Nickel Azide, Barium Azide) Multi-stage decomposition kinetics; properties affected by preparation method and ageing [5] [6]. Ni(II)N~3~: E~a~ = 147 ± 3 kJ/mol (initial), 74 ± 6 kJ/mol (decay) [5]. Isothermal Decomposition: Uses a custom apparatus to measure gas evolution over time at constant temperature. Pre-irradiation: Studies effect of γ-rays, X-rays on subsequent thermal decomposition rates [5] [6].
5-Azidopyrazoles (α-Azido Heterocycles) Notably high decomposition rates due to electrostatic stabilization in the transition state [4]. Decomposes 16x faster than phenyl azide [4]. Kinetic rate studies; comparison with model aromatic compounds; analysis of electronic effects of substituents [4].

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are the core methodologies cited in the literature.

  • 1. Fluorescence Quenching for Singlet-State Decomposition [1] This method studies decomposition initiated by energy transfer, relevant for photochemical processes.

    • Procedure: A solution containing an aromatic hydrocarbon (donor) and the alkyl azide (quencher) is prepared.
    • Measurement: The fluorescence intensity of the donor is measured with and without the quencher present.
    • Analysis: The quenching rate constant is determined from the Stern-Volmer equation. The decomposition efficiency of the azide is then compared to its efficiency under direct photolysis.
  • 2. Calorimetric and Thermogravimetric Analysis (DSC/TGA) [3] These are standard methods for directly measuring thermal stability and decomposition energetics.

    • Differential Scanning Calorimetry (DSC): A small sample (typically 1-5 mg) is heated at a controlled rate. The instrument measures the heat flow into the sample versus a reference, identifying exothermic (decomposition) and endothermic (melting) events and their associated enthalpies.
    • Thermogravimetric Analysis (TGA): The sample is heated while its mass is continuously measured. This tracks mass loss events (e.g., nitrogen release) and identifies the temperature of maximum mass loss (T~dmax~).
  • 3. Computational Evaluation of Molecular Reactivity [3] In silico methods help predict stability and understand decomposition mechanisms.

    • Software: Programs like CHETAH or Spartan are used.
    • Parameters Calculated:
      • Heats of Formation (ΔfH): To estimate decomposition enthalpies.
      • HOMO-LUMO Energies: A small energy gap often correlates with higher reactivity/instability.
      • Transition State Modeling: To investigate the energy barrier and pathway for the rate-determining N–N₂ bond dissociation.

The workflow below visualizes how these experimental and computational methods can be integrated to comprehensively characterize azide decomposition.

Start Start: Azide Sample Comp Computational Pre-Screening Start->Comp Exp Experimental Analysis Comp->Exp DSC DSC Exp->DSC TGA TGA Exp->TGA Fluor Fluorescence Quenching Exp->Fluor Data Data Synthesis & Comparison DSC->Data TGA->Data Fluor->Data End Report: Stability & Mechanism Data->End

Gaps and Research Notes

  • Limited Direct Data on this compound: The primary data for this compound is its role as a fluorescence quencher [1]. Its exact decomposition temperature and activation energy for thermal decomposition were not found in the current search results.
  • Predictive Models Available: A 2017 study describes a novel method to predict the temperature of maximum mass loss (T~dmax~) for organic azides based solely on molecular structure, which could be applied to this compound [7].
  • Universal Initial Step: A key 2022 computational study confirms that for organic azides like isopropyl azide, nitrene formation is the first and rate-determining step in thermal decomposition, providing a common mechanistic framework [2].

References

hexyl azide performance in polymer networks versus commercial crosslinkers

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: Tetrahedral vs. Bifunctional Azide Crosslinkers

While direct data on hexyl azide is unavailable, recent research highlights a advanced azide crosslinker, 4Bx, which demonstrates superior performance over traditional bifunctional azide crosslinkers [1]. The key distinction is that 4Bx is a tetrafunctional crosslinker, meaning each molecule has four azide reactive sites, whereas traditional crosslinkers like 1,6-hexane diazide are bifunctional [1].

The table below compares these crosslinkers based on data from a 2020 study in Nature Communications [1].

Feature Tetrahedral Crosslinker (4Bx) Conventional Bifunctional Crosslinker
Molecular Geometry 3D tetrahedral [1] Linear (e.g., 1,6-hexane diazide) [1]
Number of Azide Moieties 4 per molecule [1] 2 per molecule [1]
Crosslinking Efficiency Very high [1] Lower (theoretical max. efficiency: ~36%) [1]
Required Loading Amount Very low (e.g., 1-5 wt% with host material) [1] Relatively high [1]
Impact on Host Material Properties Minimal; preserves inherent electrical/structural properties [1] Can cause deterioration and morphological changes [1]
Resulting Chemical Robustness Strongly resistant to solvents [1] Requires higher loading for similar robustness, increasing negative impacts [1]

Experimental Workflow for Crosslinking and Patterning

The following diagram illustrates the general experimental workflow for using azide crosslinkers like 4Bx to create patterned electronic components, as described in the research [1].

G A Prepare Mixture B Spin-Coating A->B C UV Exposure Through Photomask B->C D Develop Pattern (Solvent Rinse) C->D E Crosslinked Network Film D->E H Uncrosslinked Material Removed D->H Solvent-Resistant\nMicropattern Solvent-Resistant Micropattern E->Solvent-Resistant\nMicropattern F Host Material (e.g., Polymer, NPs) F->A G Crosslinker (e.g., 4Bx) G->A

The corresponding methodology involves several key stages [1]:

  • Prepare Mixture: The host electronic material (polymer semiconductor, insulator, or metal nanoparticles) is mixed with a small percentage of the 4Bx crosslinker in a common organic solvent [1].
  • Spin-Coating & Pre-Baking: The mixture is spin-coated onto a substrate to form a thin, uniform film. The film is typically pre-baked (soft-baked) to remove the bulk of the solvent.
  • UV Exposure: The film is exposed to UV light (254 nm) through a photomask. This exposure cleaves the azide groups (-N₃) to generate highly reactive nitrene intermediates. These nitrenes readily insert into nearby C-H bonds of the host material's alkyl chains [1].
  • Development (Solvent Rinse): The film is rinsed with a solvent that can dissolve the unexposed, uncrosslinked material. The crosslinked regions, having formed a three-dimensional network, are insoluble and remain on the substrate, forming the desired micropattern [1].
  • Post-Processing: For materials like metal nanoparticle electrodes, a subsequent thermal annealing step is often required to impart conductivity after the patterning is complete [1].

References

×

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

127.110947427 Da

Monoisotopic Mass

127.110947427 Da

Heavy Atom Count

9

Other CAS

6926-45-0

Wikipedia

Hexane, 1-azido-

Dates

Last modified: 08-15-2023

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